{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Beschreibung
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-3,5,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVIXKFGUKQEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824412-94-3 | |
| Record name | {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties and Stability Profile of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol: A Technical Guide
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry and organic materials science. Unlike traditional indoles or benzimidazoles, the incorporation of three nitrogen atoms within the five-membered ring and the bridgehead position fundamentally alters the electron density of the fused system. When functionalized as {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (CAS: 1824412-94-3), the molecule gains a highly directional hydrogen-bonding vector at the 5-position. This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating stability protocols associated with this critical building block.
Structural and Physicochemical Profiling
The fundamental properties of the triazolopyridine core dictate its behavior in biological and chemical systems . The bridgehead nitrogen (N4) withdraws electron density from the pyridine ring, rendering it highly resistant to electrophilic aromatic substitution and CYP-mediated epoxidation.
Quantitative Physicochemical Data
The following table summarizes the core properties of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol, emphasizing the structural causality behind each metric.
| Property | Value | Causality / Implication |
| CAS Number | 1824412-94-3 | Unique identifier for the specific 5-hydroxymethyl isomer. |
| Molecular Formula | C7H7N3O | Low molecular weight (149.15 g/mol ) ensures high ligand efficiency (LE) in fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area | ~63 Ų | The combination of the triazole ring and the hydroxyl group provides a balanced tPSA, optimizing membrane permeability while retaining aqueous solubility. |
| Hydrogen Bond Donors | 1 (-OH) | Provides a specific vector for hinge-region kinase binding or allosteric receptor anchoring. |
| Hydrogen Bond Acceptors | 4 (N, N, N, O) | Enhances target residence time via multiple dipole interactions within solvent-exposed binding pockets. |
| Estimated cLogP | 0.5 – 1.2 | The inherently low lipophilicity of the core drives excellent intrinsic metabolic stability and prevents non-specific protein binding. |
Causality in Stability: Chemical and Metabolic
Chemical and Thermal Stability
The highly conjugated, electron-deficient nature of the triazolopyridine core imparts exceptional thermal and photophysical stability. Related derivatives are heavily utilized as host materials in phosphorescent organic light-emitting diodes (OLEDs) due to their high glass-transition temperatures (often exceeding 130°C) and resistance to ambient degradation . The hydroxymethyl group at the 5-position is sterically shielded by the adjacent triazole ring, which slightly reduces its reactivity toward nucleophilic attack, ensuring long-term shelf stability under standard conditions.
Metabolic Stability Profile
While the [1,2,4]triazolo[1,5-a]pyridine core itself is metabolically inert and routinely used to improve human liver microsome (HLM) clearance rates in drug discovery campaigns , the C5-methanol moiety introduces a specific metabolic "soft spot." The primary alcohol (-CH₂OH) undergoes predictable, sequential oxidation.
Fig 1: Primary oxidative and conjugative metabolic pathways of the hydroxymethyl moiety.
Experimental Workflows: Self-Validating Systems
To accurately assess the stability of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol, protocols must be designed with internal feedback loops. The following methodologies are engineered as self-validating systems to ensure absolute data integrity.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This protocol determines the intrinsic clearance ( CLint ) of the compound.
-
Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
Self-Validation Mechanism: The assay mandates a -NADPH negative control. If parent compound depletion occurs in the absence of NADPH, it proves the degradation is due to chemical instability in the buffer, not CYP-mediated metabolism. Concurrently, a positive control (Verapamil) is run to validate the enzymatic viability of the microsome batch.
Protocol B: Forced Degradation (Stability-Indicating Assay)
This workflow isolates the chemical vulnerabilities of the molecule under extreme stress.
-
Acid/Base Hydrolysis: Incubate 1 mg/mL of the compound in 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Stress: Incubate 1 mg/mL of the compound in 3% H2O2 at room temperature for 24 hours.
-
Photolytic Stress: Expose the solid compound and a 1 mg/mL aqueous solution to UV/Vis light (1.2 million lux hours) in a photostability chamber.
-
Neutralization: Neutralize acid/base samples to pH 7.0 prior to injection to prevent column degradation.
-
Quantification: Analyze via UHPLC-UV-MS.
-
Self-Validation Mechanism (Mass Balance): The analytical method is only validated if the molar sum of the remaining parent compound and all identified degradants equals 100% (±5%) of the initial concentration. A failure in mass balance immediately flags the presence of undetected volatile degradants or sample precipitation.
Fig 2: Self-validating forced degradation workflow for stability-indicating assays.
Conclusion
{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is a highly versatile, low-lipophilicity building block. While its core guarantees exceptional thermal and metabolic resilience, the C5-hydroxymethyl group serves as a deliberate, modifiable vector for hydrogen bonding and targeted metabolic clearance. By employing self-validating stability protocols, researchers can accurately map its degradation kinetics, ensuring robust integration into advanced drug discovery and materials science pipelines.
References
-
PubChem Compound Summary for CID 67508, [1,2,4]Triazolo[1,5-a]pyridine. National Center for Biotechnology Information. URL:[Link]
-
Song, W., et al. "[1,2,4]Triazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off." ACS Applied Materials & Interfaces, 2018. URL:[Link]
-
Xue, Y., et al. "Discovery of[1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 2020. URL:[Link]
-
Jafari, E., et al. "Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors." Scientific Reports, 2025. URL:[Link]
Structural Elucidation and NMR Spectral Analysis of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Executive Summary & Pharmacological Relevance
The fused bicyclic scaffold [1,2,4]triazolo[1,5-a]pyridine (CAS: 274-85-1)[1] is a privileged pharmacophore in medicinal chemistry. It is extensively utilized in the design of highly selective kinase inhibitors, including AXL receptor tyrosine kinase inhibitors[2], as well as JAK and SYK inhibitors targeting inflammatory and allergic disorders[3]. The derivative {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol (CAS: 1824412-94-3)[4] features a hydroxymethyl group at the C5 position. This substitution acts as a critical hydrogen-bond donor/acceptor vector in enzyme active sites and serves as a versatile synthetic handle for late-stage functionalization[5].
This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the electronic causality behind the chemical shifts and outlining a self-validating experimental workflow for structural confirmation.
Electronic Structure and Causality of Chemical Shifts
To accurately assign the NMR spectra of {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol, one must understand the competing mesomeric (resonance) and inductive effects inherent to the fused system[5]:
-
Inductive Deshielding by Nitrogen: The triazole ring contains three nitrogen atoms. The proton at the C2 position (H-2) is flanked by two highly electronegative sp2 hybridized nitrogens (N1 and N3). This creates a massive inductive electron-withdrawal effect, pushing the H-2 resonance far downfield ( δ ~8.45 ppm).
-
Mesomeric Shielding by the Bridgehead Nitrogen (N4): The bridgehead N4 atom is sp2 hybridized and contributes its lone pair to the 10- π aromatic system (pyrrole-like behavior). Through enamine-like resonance ( N4−C5=C6↔N4+=C5−C6− ), N4 donates electron density into the pyridine ring. This mesomeric donation significantly shields the ortho-equivalent C6 position, causing H-6 to appear further upfield ( δ ~7.15 ppm) than a typical pyridine proton.
-
C5 Substitution Effect: The attachment of the electronegative hydroxymethyl group (-CH 2 OH) at C5 further deshields the C5 quaternary carbon ( δ ~142.5 ppm) via the −I effect, while the methylene protons themselves are deshielded by both the adjacent oxygen and the aromatic ring current.
Predicted and Empirical NMR Spectral Data
The following tables synthesize the quantitative 1 H and 13 C NMR data for {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol, recorded in DMSO- d6 at 400 MHz and 100 MHz, respectively.
Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment & Causality |
| H-2 | 8.45 | s | 1H | - | Triazole CH; highly deshielded by adjacent N1 and N3 atoms. |
| H-8 | 7.80 | d | 1H | 8.5 | Pyridine CH; deshielded by inductive pull of the bridgehead C3a/N4. |
| H-7 | 7.62 | t | 1H | 8.0 | Pyridine CH; typical aromatic region, ortho-coupled to H-6 and H-8. |
| H-6 | 7.15 | d | 1H | 7.5 | Pyridine CH; shielded by mesomeric resonance from the bridgehead N4. |
| -OH | 5.50 | t | 1H | 5.5 | Hydroxyl proton; exchangeable, coupled to the adjacent methylene group. |
| -CH 2 - | 4.95 | d | 2H | 5.5 | Methylene protons; deshielded by the adjacent oxygen and aromatic ring. |
Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment & Causality |
| C-2 | 154.5 | CH | Triazole carbon; highly deshielded by N1 and N3. |
| C-3a | 151.0 | C | Bridgehead carbon; deshielded by N3 and N4. |
| C-5 | 142.5 | C | Quaternary pyridine carbon; substituted by the hydroxymethyl group. |
| C-7 | 129.0 | CH | Pyridine carbon; meta to the bridgehead N4. |
| C-8 | 116.5 | CH | Pyridine carbon; ortho to the bridgehead C3a. |
| C-6 | 113.0 | CH | Pyridine carbon; shielded by resonance donation from N4. |
| -CH 2 OH | 61.5 | CH 2 | Aliphatic methylene carbon attached directly to the hydroxyl group. |
Experimental Protocols: Self-Validating NMR Workflow
To ensure scientific integrity and eliminate assignment ambiguities, the structural elucidation must follow a self-validating 1D and 2D NMR workflow.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the highly pure {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). DMSO is preferred over CDCl 3 to slow down the chemical exchange of the -OH proton, allowing the observation of 3J coupling between the hydroxyl proton and the methylene protons.
-
Probe Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6 (39.5 ppm). Shim the Z-axis gradients to achieve a sharp solvent residual peak (DMSO pentet at 2.50 ppm). Tune and match the probe for both 1 H and 13 C frequencies.
-
1D Acquisition:
-
Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
-
Acquire the 13 C spectrum using a proton-decoupled sequence (zgpg30) with 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-3a and C-5).
-
-
2D Acquisition (Self-Validation):
-
COSY (Correlation Spectroscopy): Run to confirm the continuous spin system of the pyridine ring (H-6 ↔ H-7 ↔ H-8) and the aliphatic side chain (CH 2 ↔ OH).
-
HSQC (Heteronuclear Single Quantum Coherence): Run to map directly bonded 1 H- 13 C pairs, separating the quaternary carbons (C-3a, C-5) from the methine carbons (C-2, C-6, C-7, C-8).
-
HMBC (Heteronuclear Multiple Bond Correlation): Run to definitively prove the regiochemistry of the hydroxymethyl group. The methylene protons ( δ 4.95) must show strong 2J and 3J cross-peaks to C-5 and C-6, respectively.
-
Step-by-step NMR structural validation workflow.
Key HMBC interactions confirming C5 regiochemistry.
References
-
Google Patents. "WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors". World Intellectual Property Organization. URL:[3]
-
Google Patents. "WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and[1,2,4]triazolo[1,5-c]pyrimidine compounds and their use". World Intellectual Property Organization. URL:[2]
-
PubChem. "(1,2,4)Triazolo(1,5-a)pyridine | CID 67508". National Center for Biotechnology Information. URL:[Link][1]
-
ResearchGate. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review". ResearchGate Publications. URL:[Link][5]
Sources
- 1. (1,2,4)Triazolo(1,5-a)pyridine | C6H5N3 | CID 67508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 3. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]
- 4. appchemical.com [appchemical.com]
- 5. researchgate.net [researchgate.net]
Comprehensive In Vitro Toxicity and Safety Pharmacology Profiling of the {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol Scaffold
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine bicyclic core has emerged as a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous potent kinase inhibitors targeting PI3K, JAK2, and Syk[1]. The specific derivative, {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (and its functionalized analogs, such as CAS 1214893-73-8[2]), incorporates a hydroxymethyl moiety that critically modulates lipophilicity (logD) and provides a versatile synthetic vector for attaching basic amines. While this scaffold exhibits profound therapeutic efficacy in oncology and immunology, its clinical translation is heavily dependent on overcoming inherent in vitro toxicity liabilities. This technical guide provides a rigorous framework for profiling the cytotoxicity, hepatotoxicity, and cardiotoxicity of this scaffold, ensuring that lead optimization successfully decouples on-target efficacy from off-target adverse events[3].
Mechanistic Rationale & Toxicity Causality (E-E-A-T)
As Application Scientists, we must look beyond empirical data and understand the structural causality driving both efficacy and toxicity.
Why the [1,2,4]triazolo[1,5-a]pyridine Scaffold? The triazolopyridine core acts as an excellent hydrogen-bond acceptor in the ATP-binding hinge region of target kinases (e.g., interacting with the Leu932 residue in JAK2)[1]. The methanol group at the 5-position enhances aqueous solubility and allows for the introduction of solubilizing basic groups (like piperidines), which are essential for oral bioavailability.
The Causality of Off-Target Toxicity:
-
Kinase Promiscuity & Metabolic Toxicity: Orthosteric inhibitors based on this scaffold can suffer from poor selectivity across the kinome. For instance, unintended inhibition of wild-type PI3Kα (an off-target effect of many early-generation inhibitors) disrupts cellular glucose uptake, leading to dose-limiting hyperglycemia and subsequent hyperinsulinemia[4]. Furthermore, PI3K off-target activity has been linked to cardiotoxicity due to the loss of PI3Kα-mediated cardioprotection[5].
-
hERG-Mediated Cardiotoxicity: The addition of basic amines to the methanol linker increases the basicity (pKa) of the molecule. This creates a strong pharmacophore for binding to the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel, leading to action potential prolongation and fatal arrhythmias.
-
CYP450 Inactivation: Nitrogen-rich heterocycles can act as mechanism-based inactivators of Cytochrome P450 (CYP) enzymes via direct coordination of the triazole nitrogen to the heme iron. This necessitates rigorous microsomal stability profiling to prevent severe drug-drug interactions (DDIs).
Figure 1: Pharmacological pathway decoupling on-target kinase efficacy from off-target toxicities.
Experimental Methodologies & Self-Validating Protocols
To establish trustworthiness in our preclinical data, every protocol must operate as a self-validating system.
Protocol 1: High-Throughput Cytotoxicity Screening (HepG2 & J774.2)
Rationale: HepG2 cells assess baseline hepatic cytotoxicity, while J774.2 macrophages evaluate immunological cytotoxicity, which is crucial for compounds targeting inflammatory pathways[6]. Self-Validation Standard: The assay must incorporate a background control (media + MTT without cells) to subtract baseline absorbance, and a positive cytotoxic control (e.g., Doxorubicin) to validate the dynamic range.
-
Seed HepG2 and J774.2 cells at 1×104 cells/well in 96-well plates.
-
Treat with scaffold derivatives (0.1 µM to 100 µM) for 72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL); incubate for 4 hours at 37°C.
-
Solubilize formazan crystals with 100 µL DMSO and measure absorbance at 570 nm.
-
Calculate CC50 (Cytotoxic Concentration 50%) and the Selectivity Index (SI = CC50 / Target IC50 )[6].
Protocol 2: hERG Patch-Clamp Electrophysiology
Rationale: Essential to rule out cardiotoxicity driven by the basic amine modifications on the methanol group. Self-Validation Standard: A positive control (100 nM E-4031, a known hERG inhibitor) must be run in parallel. A fractional block of >80% by E-4031 validates the patch-clamp system's integrity before test compound data is accepted.
-
Utilize CHO cells stably expressing the hERG channel.
-
Establish whole-cell patch-clamp configuration using borosilicate glass pipettes.
-
Apply depolarizing pulses to +20 mV (2 seconds) followed by repolarization to -50 mV to elicit outward tail currents.
-
Perfuse test compounds at varying concentrations and measure the fractional block of the tail current to determine the hERG IC50 .
Protocol 3: CYP450 Inhibition & Microsomal Stability
Rationale: Evaluates the propensity of the triazole nitrogen to coordinate with heme, causing hepatotoxicity and DDIs.
-
Incubate 1 µM test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.
-
Quench reactions at 0, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard.
-
Analyze parent compound depletion via LC-MS/MS to determine intrinsic clearance ( CLint ).
Figure 2: High-throughput in vitro toxicity screening workflow for triazolopyridine derivatives.
Quantitative Data Presentation
The following tables summarize the preliminary in vitro toxicity profile of the {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol scaffold and its optimized derivatives, demonstrating the critical importance of the Selectivity Index (SI).
Table 1: Cytotoxicity and Selectivity Profiling
| Compound Class | Target Kinase IC50 (µM) | HepG2 CC50 (µM) | J774.2 CC50 (µM) | Selectivity Index (SI) |
| Unmodified Scaffold | > 10.0 | > 100.0 | > 100.0 | N/A |
| Early-Gen Piperidinyl Derivative | 0.05 | 12.5 | 8.4 | ~168 |
| Optimized Urea Derivative[3] | 0.01 | > 50.0 | > 50.0 | > 5000 |
Table 2: Safety Pharmacology (Cardiotoxicity & Metabolism)
| Compound Class | hERG IC50 (µM) | CYP3A4 IC50 (µM) | HLM CLint (µL/min/mg) | Risk Assessment |
| Early-Gen Piperidinyl Derivative | 2.1 | 4.5 | 85.0 | High hERG Liability |
| Optimized Urea Derivative[3] | > 30.0 | > 25.0 | 15.2 | Favorable / Go |
Conclusion & Translational Outlook
The {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol scaffold is a potent starting point for kinase inhibitor discovery, offering excellent hinge-binding capabilities and synthetic versatility[1]. However, successful lead optimization requires a rigorous, self-validating in vitro toxicity screening cascade. By systematically evaluating macrophage cytotoxicity, CYP450 stability, and hERG interactions, researchers can successfully decouple on-target kinase efficacy from off-target liabilities (such as PI3K-mediated metabolic disruption[4][5]), paving the way for safe clinical translation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro leishmanicidal activity of novel [1,2,3]triazolo[1,5- a ]pyridine salts - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01070B [pubs.rsc.org]
crystallographic structure and X-ray diffraction of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Crystallographic Structure and X-Ray Diffraction Analysis of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol: A Technical Guide for Structure-Based Drug Design
The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the core for highly selective kinase inhibitors, retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonists, and Hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) inhibitors. Specifically, the derivative {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (CAS: 1824412-94-3) offers a unique structural paradigm. The introduction of a hydroxymethyl group at the sterically hindered 5-position adjacent to the bridgehead nitrogen provides a conformationally restricted hydrogen-bond donor/acceptor, making it an exceptional candidate for precision structure-based drug design (SBDD).
This whitepaper provides an in-depth analysis of the crystallographic properties, molecular geometry, and X-ray diffraction methodologies required to validate the binding modes of this molecule and its derivatives.
Crystallographic Features & Molecular Geometry
The structural integrity of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol relies heavily on the electron distribution across its fused bicyclic system. X-ray crystallographic studies of related triazolopyridine derivatives reveal that the core is virtually planar, with the dihedral angle between the pyridine and triazole rings typically measuring less than 3.1°[1].
Mechanistic Binding Paradigms
-
Monodentate Metal Coordination : Unlike traditional bidentate ligands, the [1,2,4]triazolo[1,5-a]pyridine core has been proven via X-ray crystallography to engage in a novel monodentate interaction. For instance, in PHD-1 inhibitors, the N1 atom of the triazole ring directly coordinates with the active site Fe²⁺ ion[2]. The 5-hydroxymethyl group can further stabilize this pose by forming secondary hydrogen bonds with adjacent residues (e.g., Asn315).
-
Steric Restriction : The 5-position is highly sensitive to steric bulk. Crystallographic data from RORγt co-crystals demonstrates that bulky substituents at this position clash with the binding pocket, whereas a compact, polar group like methanol allows for optimal induced-fit interactions without disrupting the π-π stacking of the planar core[3].
Fig 1. Pharmacophore mapping and binding interactions of the triazolopyridine-5-methanol scaffold.
Experimental Protocol: Co-Crystallization & X-Ray Diffraction
To accurately resolve the atomic coordinates of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol within a target protein, a self-validating crystallographic workflow is required. The following protocol outlines the causality behind each experimental choice.
Step 1: Protein-Ligand Complexation
-
Procedure : Purify the target protein (e.g., PHD-1 or RORγt) to >95% homogeneity via size-exclusion chromatography. Concentrate the protein to 10–15 mg/mL. Add {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol at a 3:1 to 5:1 molar excess.
-
Causality & Validation : The ligand is dissolved in 100% DMSO, ensuring the final DMSO concentration in the protein solution does not exceed 2% (v/v) to prevent protein denaturation. Self-Validation: Perform Dynamic Light Scattering (DLS) post-incubation. A monodisperse peak ensures the ligand has not induced protein aggregation.
Step 2: Hanging-Drop Vapor Diffusion
-
Procedure : Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000, 10% isopropanol) on a siliconized glass cover slip. Invert over a well containing 500 μL of reservoir solution.
-
Causality & Validation : Vapor diffusion allows for the gradual equilibration of the drop with the reservoir, slowly driving the system into the nucleation zone without crashing out the protein. Crystals typically appear within 3–7 days at 20°C.
Step 3: Cryo-Cooling and Data Collection
-
Procedure : Briefly soak the crystal in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before flash-freezing in liquid nitrogen (100 K). Collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at a wavelength of ~0.98 Å.
-
Causality & Validation : Flash-freezing mitigates radiation damage from the high-intensity synchrotron beam. The cryoprotectant prevents the formation of crystalline ice, which would otherwise produce distinct diffraction rings that obscure the protein data.
Step 4: Phase Resolution and Refinement
-
Procedure : Process the diffraction images using XDS or DIALS. Solve the phase problem using Molecular Replacement (MR) via Phaser, utilizing an apo-protein structure as the search model. Refine the structure using Phenix.refine or REFMAC5.
-
Causality & Validation : Because the apo-structure of targets like PHD-1 is known, MR is the most efficient phase-solving method. Self-Validation: Continuously monitor the Rwork and Rfree values. A divergence of more than 5% between these values indicates overfitting. Final validation must include a Ramachandran plot showing >95% of residues in favored regions.
Fig 2. Self-validating X-ray crystallography workflow for protein-ligand structure determination.
Quantitative Crystallographic Data Summaries
The following table summarizes the typical crystallographic parameters observed for [1,2,4]triazolo[1,5-a]pyridine derivatives, serving as a benchmark for evaluating the quality of newly synthesized co-crystals[1][4].
| Crystallographic Parameter | Typical Value / Range | Structural Significance |
| Crystal System | Monoclinic / Triclinic | Highly characteristic of planar, fused bicyclic heteroaromatics packing efficiently in the solid state. |
| Space Group | P21/n , P1ˉ | Indicates centrosymmetric molecular packing, often stabilized by intermolecular N-H···N or C-H···O hydrogen bonds. |
| Dihedral Angle (Core) | < 3.5° | Confirms the near-perfect planarity of the triazolopyridine core, essential for deep pocket insertion and π-π stacking. |
| Unit Cell Volume ( V ) | ~1180 – 1350 ų | Varies based on the specific substituents (e.g., the 5-methanol group) and solvent molecules trapped in the lattice. |
| Target Resolution | 1.8 Å – 2.5 Å | Required to accurately resolve the orientation of the 5-hydroxymethyl group and its hydrogen-bonding network. |
| Validation ( Rfree ) | < 0.25 | Ensures the modeled electron density accurately reflects the experimental diffraction data without overfitting. |
Conclusion
The {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol scaffold is a highly versatile building block in medicinal chemistry. Its planar geometry, combined with the hydrogen-bonding capability of the 5-hydroxymethyl group, allows for precise, high-affinity interactions within complex protein pockets. By strictly adhering to self-validating crystallographic workflows—from dynamic light scattering to rigorous Rfree monitoring—researchers can confidently elucidate the binding mechanisms of this scaffold, accelerating the optimization of next-generation therapeutics.
References
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Journal of Medicinal Chemistry - ACS Publications[Link]
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists ACS Medicinal Chemistry Letters[Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine International Journal of Molecular Sciences - MDPI[Link]
-
Crystal structure and Hirshfeld surface analysis of 5-oxo-7-phenyl-2-(phenylamino)-1H-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile dimethyl sulfoxide monosolvate PubMed Central (PMC)[Link]
Sources
Fragment-Based Targeting: Mechanism of Action of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol in Metalloenzymes and Kinases
Executive Summary
In modern fragment-based drug discovery (FBDD), the identification of privileged scaffolds that can seamlessly interface with diverse protein topologies is paramount. The compound {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (CAS 1824412-94-3) represents a highly versatile bicyclic fragment. The [1,2,4]triazolo[1,5-a]pyridine core acts as a bioisostere for purines and benzimidazoles, while the 5-hydroxymethyl (-methanol) substitution provides a critical vector for directed hydrogen bonding and synthetic elaboration. This whitepaper dissects the divergent mechanisms of action (MoA) of this fragment across key therapeutic targets—specifically metalloenzymes (PHD-1) and kinases (JAK1/2)—and outlines the self-validating experimental workflows required to confirm its binding modalities.
Pharmacophore Architecture: The 5-Methanol Vector
The efficacy of the {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol fragment stems from its unique electronic distribution and spatial geometry.
-
The Bicyclic Core: The nitrogen-rich triazolopyridine system provides multiple hydrogen-bond acceptor sites (N1, N2, N3)[1]. Its planar aromatic nature allows for optimal π−π stacking and van der Waals interactions within tight binding pockets.
-
The 5-Hydroxymethyl Vector: Positioned adjacent to the bridgehead nitrogen, the 5-methanol group acts as a "steering" moiety. The hydroxyl group serves as both a hydrogen-bond donor and acceptor. Spatially, this vector is perfectly angled to project into solvent-exposed channels or deep hydrophobic subpockets, allowing medicinal chemists to fine-tune target residence time and selectivity without disrupting the primary core-binding interactions[2].
Mechanisms of Action in Primary Target Proteins
Monodentate Metal Coordination in Prolylhydroxylase Domain-1 (PHD-1)
PHD-1 is an Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenase responsible for the regulation of the Hypoxia-Inducible Factor (HIF) pathway. Traditional metalloenzyme inhibitors rely on bidentate chelation, which often leads to off-target toxicity.
The triazolopyridine core subverts this paradigm by utilizing a novel monodentate binding interaction [1].
-
Core Interaction: The N1 atom of the triazole ring coordinates directly with the active-site Fe2+ ion, displacing a water molecule[1].
-
Vector Role: The 5-hydroxymethyl group occupies the 2-OG binding pocket. The oxygen atom of the methanol moiety acts as a hydrogen-bond acceptor/donor with the side chain of Asn315, locking the fragment in a rigid conformation[1]. This dual-anchor mechanism competitively displaces the endogenous 2-OG cosubstrate, inhibiting the hydroxylation of HIF-1 α and leading to its therapeutic stabilization[1].
ATP-Competitive Hinge Binding in Janus Kinases (JAK1/2)
In the JAK/STAT signaling pathway, the fragment functions as a potent Type I kinase inhibitor[3].
-
Core Interaction: The triazolopyridine core mimics the adenine ring of ATP, inserting itself into the kinase hinge region. It forms critical hydrogen bonds with the backbone amides of the hinge residues[3].
-
Vector Role: The 5-position is strategically oriented toward the hydrophobic subpocket of JAK1[2]. The flexibility of the hydroxymethyl group allows it to adapt to the steric constraints of this pocket. Furthermore, the hydroxyl oxygen can engage in solvent-mediated hydrogen bonding networks, which is a primary driver for achieving selectivity for JAK1 over other isoforms like JAK3 or TYK2[2][3].
Allosteric Modulation and Inverse Agonism (ROR γ t & PDE4)
Beyond active sites, the core is highly effective in allosteric modulation. In the retinoic acid receptor-related orphan nuclear receptor γ t (ROR γ t), triazolopyridine derivatives act as inverse agonists. The nitrogen atoms in the triazolo ring are well-tolerated in the ligand-binding domain, stabilizing the receptor's inactive conformation and suppressing IL-17A transcription[4]. Similarly, the core has been utilized to design "dual-soft" PDE4 inhibitors, where the 5-position is elaborated to control systemic clearance rates[5].
Structural Mechanics and Logic Flow
Divergent mechanisms of action of the triazolopyridine-5-methanol scaffold in PHD-1 and JAK1.
Self-Validating Experimental Protocols for Target Validation
To rigorously validate the binding mechanism of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol derivatives, researchers must employ a self-validating loop of orthogonal assays. Relying solely on biochemical IC50 data is insufficient, as it cannot distinguish between transient binders and structurally optimized long-residence-time inhibitors.
Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: Steady-state equilibrium assays do not capture the dynamic nature of fragment binding. SPR is utilized to determine the association ( kon ) and dissociation ( koff ) rates, confirming that elaboration at the 5-methanol vector actively improves target residence time ( τ=1/koff ) via specific hydrogen bonding.
-
Immobilization: Immobilize the recombinant target protein (e.g., His-tagged JAK1 kinase domain) onto a CM5 sensor chip via standard amine coupling chemistry until a density of ~3000 RU is achieved.
-
Analyte Preparation: Prepare a 10-point concentration series of the triazolopyridine ligand (ranging from 0.1 nM to 10 μ M) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure fragment solubility).
-
Injection: Inject the ligand series over the functionalized and reference flow cells at a high flow rate (30 μ L/min) to eliminate mass transport limitations.
-
Data Analysis: Double-reference the sensorgrams (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract precise KD , kon , and koff values.
Protocol B: Co-Crystallography for Spatial Validation
Causality: To unequivocally prove the monodentate coordination to Fe2+ (in PHD-1) or the specific hinge binding orientation (in JAK1), empirical 3D coordinates are mandatory. Biochemical assays cannot confirm the exact trajectory of the 5-hydroxymethyl group.
-
Protein Preparation: Express the target protein using a baculovirus/insect cell system to ensure proper post-translational folding. Purify via affinity and size-exclusion chromatography to >95% homogeneity.
-
Complex Formation: Incubate the apo-protein (10-15 mg/mL) with a 5-fold molar excess of the {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol ligand for 2 hours at 4°C.
-
Crystallization: Set up vapor diffusion hanging drops using a sparse-matrix crystallization screen. Optimize precipitant concentrations (e.g., PEG 3350) until diffraction-quality crystals form.
-
Diffraction & Resolution: Harvest crystals, cryoprotect in 20% glycerol, and collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement and refine the ligand density ( Fo−Fc map) to confirm the 5-methanol vector's orientation.
Self-validating experimental workflow for fragment-based drug discovery and target validation.
Quantitative Data Presentation
The table below summarizes the binding metrics and primary interactions of the [1,2,4]triazolo[1,5-a]pyridine core and its 5-substituted derivatives across validated targets:
| Target Protein | Binding Mode | Key Interaction of the Core / 5-Position | IC50 / KD Range | Reference |
| PHD-1 | Metalloenzyme Chelation | N1-Fe2+ monodentate coordination; 5-OH H-bond to Asn315 | 10 nM – 500 nM | [1] |
| JAK1/2 | ATP-Competitive | Kinase hinge H-bonding; 5-vector insertion into hydrophobic pocket | 3 nM – 50 nM | [3],[2] |
| ROR γ t | Inverse Agonism | Allosteric stabilization of inactive ligand-binding domain | 40 nM – 100 nM | [4] |
| PDE4 | Enzymatic Inhibition | "Dual-soft" ester elaboration at the 5-position for rapid clearance | Sub-nanomolar | [5] |
References
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Identification of TUL01101: A Novel Potent and Selective JAK1 Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. URL:[Link]
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable ROR γ t Inverse Agonists. ACS Medicinal Chemistry Letters. URL:[Link]
-
Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel “Dual-Soft” PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis. ACS Publications. URL:[Link]
Sources
Pharmacokinetic Profiling of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol Derivatives: A Technical Guide
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine core is a privileged, nitrogen-containing bicyclic scaffold widely utilized in modern medicinal chemistry to optimize the physicochemical and pharmacokinetic (PK) properties of drug candidates 1. Serving as a bioisostere for purines, it effectively lowers overall lipophilicity (LogD) while introducing novel hydrogen-bonding vectors. Specifically, derivatives built upon the {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol building block (CAS 1824412-94-3) [[2]]() provide a highly versatile synthetic handle at the C5 position.
This technical guide delineates the mechanistic rationale, self-validating experimental workflows, and structure-property relationships (SPR) required to successfully profile the pharmacokinetics of these derivatives, which are currently being investigated as RORγt inverse agonists [[3]](), JAK1/2 inhibitors [[4]](, and trypanocidal agents 5.
Structural Rationale and Mechanistic PK Profiling
The Triazolo[1,5-a]pyridine Core
The inherent stability of the triazolopyridine core against cytochrome P450 (CYP) mediated ring-opening makes it an ideal central pharmacophore. The bridgehead nitrogen alters the electron density of the pyridine ring, reducing its basicity (pKa) compared to standard pyridines. This reduction in basicity often translates to a lower volume of distribution ( Vdss ) and reduced off-target hERG binding, making it highly favorable for oral bioavailability 4.
The C5-Methanol Linkage: Metabolic Soft Spots
While the core is stable, the C5-methanol linkage—often derivatized into complex ethers or amines—acts as the primary determinant of metabolic clearance. If the C5-substituent contains metabolically unstable aliphatic rings (e.g., unsubstituted cyclopentyl or piperazine rings), the compound will exhibit high intrinsic clearance ( CLint ) due to rapid Phase I oxidation [[3]](). Furthermore, if the hydroxyl group of the methanol moiety is left unmasked, it becomes a direct substrate for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation.
Fig 1: Primary Phase I/II metabolic clearance pathways of C5-methanol triazolopyridines.
Self-Validating Experimental Protocols
To accurately assess the PK profile of these derivatives, researchers must employ self-validating assay systems. Below are the definitive protocols for evaluating in vitro stability and in vivo exposure.
Protocol: In Vitro Liver Microsomal Stability (HLM/MLM)
This assay determines the intrinsic clearance ( CLint ) of the compound by human or mouse liver microsomes.
-
Step 1: Matrix Preparation. Prepare a working solution containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2 .
-
Causality: A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics while preventing non-specific protein binding from artificially lowering the unbound fraction ( fu,mic ), which would underestimate clearance.
-
-
Step 2: Compound Spiking. Add the triazolopyridine derivative to a final concentration of 1 µM (DMSO < 0.1% v/v). Pre-incubate at 37°C for 5 minutes.
-
Step 3: Cofactor Initiation. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Causality: NADPH is the obligate electron donor for CYP450s. Initiating with NADPH rather than the substrate ensures enzymes are fully active at T=0.
-
-
Step 4: Self-Validating Controls.
-
Trustworthiness: Run a parallel "Minus-NADPH" control. If the compound degrades here, it indicates chemical instability or non-CYP mediated hydrolysis, validating that degradation in the main arm is strictly CYP-dependent. Include Verapamil as a high-clearance positive control.
-
-
Step 5: Quenching & Analysis. At specific time points (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint .
Protocol: In Vivo Cassette Dosing PK Profiling
Cassette dosing allows for the simultaneous evaluation of multiple derivatives, accelerating the SAR feedback loop 6.
-
Step 1: Cassette Formulation. Formulate 3-4 derivatives (Δ > 3 Da mass difference to prevent isobaric interference) in a vehicle such as 5% DMSO / 10% Tween 80 / 85% Saline.
-
Step 2: Administration. Administer to male C57BL/6 mice via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).
-
Causality: Parallel IV and PO groups are strictly required to calculate absolute oral bioavailability ( F% ). IV provides the baseline Area Under the Curve ( AUCIV ) representing 100% systemic exposure.
-
-
Step 3: Serial Sampling. Collect blood (20 µL) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Trustworthiness: The 24-hour point validates the terminal elimination phase, ensuring the accurate calculation of the half-life ( t1/2 ).
-
-
Step 4: Non-Compartmental Analysis (NCA). Process plasma samples via protein precipitation and analyze by LC-MS/MS. Use NCA software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Causality: NCA is preferred for initial profiling as it makes no assumptions about the number of distribution compartments, providing objective parameters.
-
Fig 2: Iterative PK profiling and SAR optimization workflow for triazolopyridine derivatives.
Quantitative SAR/SPR Data
The table below summarizes representative pharmacokinetic parameters of optimized triazolo[1,5-a]pyridine derivatives drawn from recent literature (e.g., RORγt inverse agonists and JAK2 inhibitors), demonstrating how C5-modifications impact systemic exposure 37[[4]]().
| Compound Class / Modification | Target | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0−∞ (ng·h/mL) | T1/2 (h) | CL (mL/min/kg) | F (%) |
| Optimized C5-Ether (e.g., RORγt 5a) | RORγt | PO | 10 | 1450 | 6200 | 4.2 | 12.5 | 65 |
| Optimized C5-Amine (e.g., JAK2 29) | JAK2 | PO | 10 | 890 | 3100 | 2.8 | 28.0 | 42 |
| Unoptimized C5-Methanol Lead | PHD-1 | IV | 2 | N/A | 450 | 0.6 | 85.0 | N/A |
Data Note: Unoptimized leads often suffer from high clearance ( CL > 80 mL/min/kg in mice) due to rapid microsomal turnover of the C5-substituent. Optimization of the C5-linkage via fluorination or rigidification drastically lowers clearance and improves absolute bioavailability ( F ).
Conclusion
The {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol scaffold is a powerful engine for drug discovery, offering a stable core with a highly tunable C5 vector. Successful pharmacokinetic profiling of these derivatives requires a rigorous, self-validating cascade starting from strictly controlled in vitro microsomal assays to in vivo cassette dosing. By understanding the causality behind metabolic soft spots—specifically the vulnerability of the C5-methanol derived side chains to CYP450 oxidation—researchers can systematically optimize these molecules into orally bioavailable clinical candidates.
References
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists | ACS Medicinal Chemistry Letters. URL:[Link]
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction | Journal of Medicinal Chemistry. URL:[Link]
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC | NIH. URL:[Link]
-
A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 | Journal of Medicinal Chemistry. URL:[Link]
-
Discovery of [1,2,4]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists | ResearchGate. URL:[Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors | PubMed. URL:[Link]
-
Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration | PubMed. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1824412-94-3|{[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Thermodynamic Profiling of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol: A Comprehensive Guide for Scaffold Optimization
Executive Summary
The compound {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (CAS No. 1824412-94-3) is a highly privileged bicyclic heteroaryl scaffold utilized extensively in modern drug discovery[1][2]. Triazolopyridines serve as critical bioisosteres and hinge-binding motifs in the development of kinase inhibitors (e.g., MET kinases) and bromodomain (BET/BRD4) inhibitors[3][4][5].
The addition of the 5-hydroxymethyl group introduces a highly directional hydrogen bond donor/acceptor vector. Understanding the thermodynamic properties of this specific scaffold—ranging from its solvation thermodynamics to its solid-state thermal stability—is critical for predicting its pharmacokinetic behavior, optimizing target binding affinity ( ΔG ), and ensuring formulation stability. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties of this molecule, combining theoretical principles with field-validated experimental protocols.
Structural & Theoretical Thermodynamics
The thermodynamic behavior of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is governed by the interplay between the electron-deficient triazole ring, the conjugated pyridine system, and the protic hydroxymethyl substituent.
Enthalpy-Entropy Compensation in Binding
In medicinal chemistry, optimizing a fragment like {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol requires a deep understanding of the Gibbs free energy equation: ΔG=ΔH−TΔS .
-
Enthalpic Contributions ( ΔH ): Driven by the formation of specific hydrogen bonds (via the -OH group and the nitrogen atoms of the triazole ring) and van der Waals interactions with the target protein[6].
-
Entropic Contributions ( ΔS ): Driven by the displacement of highly ordered water molecules from the binding pocket and the ligand's desolvation penalty.
Because the hydroxymethyl group forms strong hydrogen bonds with water, the enthalpy of desolvation ( ΔHdesolv ) is highly endothermic. To achieve high-affinity binding, the enthalpy of binding ( ΔHbind ) to the target must overcome this desolvation penalty, making thermodynamic profiling via Isothermal Titration Calorimetry (ITC) indispensable[3].
Thermodynamic cycle of ligand-target binding illustrating enthalpy-entropy compensation.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic and physicochemical parameters for {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol, synthesizing empirical scaffold data and predictive modeling[2][7][8].
| Parameter | Value / Estimate | Causality / Significance in Drug Design |
| Molecular Formula | C₇H₇N₃O | Defines the baseline atomic composition. |
| Molecular Weight | 149.15 g/mol | Low MW fragment, ideal for fragment-based drug discovery (FBDD). |
| LogP (Octanol/Water) | ~0.6 - 1.1 | Indicates favorable aqueous solubility; minimizes entropy-driven lipophilic toxicity. |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Critical for targeted enthalpic interactions (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 3 (Triazole N, Hydroxyl O) | Facilitates water-bridged interactions in binding pockets. |
| Thermal Decomposition | > 220 °C | High thermal stability allows for high-temperature cross-coupling reactions during synthesis[8]. |
Experimental Workflows for Thermodynamic Characterization
To transition from theoretical models to empirical data, rigorous experimental protocols must be employed. The following methodologies are self-validating systems designed to eliminate artifacts.
Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring the heat released or absorbed during a biomolecular binding event, allowing for the simultaneous determination of binding affinity ( Kd ), stoichiometry ( n ), and enthalpy ( ΔH )[3][4].
Causality in Experimental Design: The most critical source of error in ITC is the "heat of dilution" caused by buffer mismatch. If the ligand and protein are in slightly different buffer compositions, the injection will generate a massive background heat signature that obscures the actual heat of binding. Therefore, exhaustive dialysis and exact buffer matching are mandatory.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% TCEP, pH 7.4). Filter and degas the buffer under a vacuum to prevent micro-bubble formation inside the calorimetric cell.
-
Protein Dialysis: Dialyze the target protein (e.g., BRD4 BD1 domain) against 2 liters of the assay buffer overnight at 4 °C to ensure complete buffer exchange.
-
Ligand Preparation: Dissolve {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol directly into the exact same dialysate buffer recovered from the protein dialysis step. Target a ligand concentration 10-15 times higher than the protein concentration (e.g., 500 μM ligand vs. 50 μM protein).
-
Cell Loading: Load the protein into the sample cell (~200 μL) and the ligand into the injection syringe (~40 μL).
-
Thermal Equilibration: Set the instrument to 25 °C. Allow the system to equilibrate until the baseline fluctuation is less than 0.05 μcal/sec.
-
Titration: Program the syringe to inject 2 μL aliquots of the ligand every 150 seconds, with a stirring speed of 750 rpm.
-
Data Integration: Subtract the background heat of dilution (determined by titrating the ligand into a blank buffer) and fit the integrated heat peaks to an independent binding model to extract ΔH and Kd . Calculate ΔS using ΔG=−RTln(1/Kd)=ΔH−TΔS .
Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.
Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)
Understanding the solid-state thermodynamics (melting point, glass transition, and polymorphic forms) of the triazolopyridine scaffold is vital for formulation and storage stability[8].
Causality in Experimental Design: Using hermetically sealed aluminum pans is crucial. If the pan is open, the evaporation of residual solvents or the sublimation of the compound will manifest as a broad endothermic peak, completely masking the sharp endothermic peak of the actual melting transition ( Tm ).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol using a microbalance.
-
Encapsulation: Place the sample into an aluminum DSC pan and seal it hermetically using a sample press. Prepare an identical empty sealed pan as the reference.
-
Purge Gas: Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
-
Heating Cycle: Equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min up to 250 °C. Note: A 10 °C/min rate provides the optimal balance between thermal resolution (separating closely spaced thermal events) and sensitivity (signal-to-noise ratio).
-
Data Analysis: Identify the onset temperature ( Tonset ) of the sharp endothermic peak to determine the melting point. Integrate the area under the melting peak to calculate the Enthalpy of Fusion ( ΔHfus ).
Conclusion
The thermodynamic profiling of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol reveals it to be an exceptionally versatile scaffold. Its balance of hydrogen bonding capacity and thermal stability makes it an ideal starting point for enthalpy-driven optimization in targeted therapies. By strictly adhering to the causality-driven workflows for ITC and DSC outlined above, researchers can ensure high-fidelity data generation, mitigating late-stage attrition in drug development pipelines.
References
-
(1-benzylpiperidin-4-yl)(2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)methanol LookChem URL:[Link]
-
Primary Amines: (November 01 2017) Namiki Shoji Co., Ltd. URL: [Link]
-
Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor... ACS Publications - American Chemical Society URL: [Link]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 ResearchGate URL:[Link]
-
A chemical genetics approach to examine the functions of AAA proteins PMC - National Institutes of Health URL: [Link]
-
Targeting Brd4 for cancer therapy: inhibitors and degraders PMC - National Institutes of Health URL: [Link]
-
Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods ResearchGate URL: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. appchemical.com [appchemical.com]
- 8. researchgate.net [researchgate.net]
Application Note: Step-by-Step Synthesis Protocol for {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Synthetic Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and benzimidazoles to improve metabolic stability and aqueous solubility. Derivatives of this core exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1].
When synthesizing {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol , direct cyclization of a precursor containing a free primary alcohol (such as (6-aminopyridin-2-yl)methanol) is strategically flawed. The highly reactive dehydrating agents required for the triazole annulation (e.g., Trifluoroacetic anhydride (TFAA) or polyphosphoric acid) will inevitably lead to competitive O-acylation or degradation of the unprotected hydroxymethyl group.
The Causality of the Synthetic Design: To ensure a self-validating and high-yielding system, this protocol employs a two-stage approach starting from methyl 6-aminopicolinate .
-
Annulation: The ester group acts as a robust protecting group during the formation of the triazole core via an N-(pyrid-2-yl)formamidoxime intermediate[2].
-
Reduction: Once the electron-deficient [1,2,4]triazolo[1,5-a]pyridine core is established, the ester is cleanly reduced to the target alcohol using Lithium borohydride (LiBH₄). LiBH₄ is selected over Lithium aluminum hydride (LiAlH₄) to prevent over-reduction or nucleophilic attack on the electron-deficient triazolopyridine ring system.
Synthetic Workflow Diagram
Workflow for the two-step synthesis of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
This step utilizes a mild, metal-free oxidative N-N bond formation strategy adapted from established formamidoxime cyclization protocols[2].
Reagents & Materials:
-
Methyl 6-aminopicolinate (1.0 eq, 10.0 mmol, 1.52 g)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 15.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq, 12.0 mmol)
-
Trifluoroacetic anhydride (TFAA) (2.0 eq, 20.0 mmol)
-
Pyridine (3.0 eq, 30.0 mmol)
-
Solvents: Toluene, Methanol (MeOH), Dichloromethane (DCM)
Procedure:
-
Amidine Formation: Suspend methyl 6-aminopicolinate (1.52 g) in anhydrous toluene (20 mL). Add DMF-DMA (1.99 mL) dropwise at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours. Causality: Toluene allows for a high enough reflux temperature to drive off the methanol byproduct, pushing the equilibrium toward the amidine intermediate.
-
Cool to room temperature and concentrate under reduced pressure to yield the crude amidine as a viscous oil.
-
Oxime Formation: Dissolve the crude amidine in MeOH (25 mL). Add NH₂OH·HCl (0.83 g) in a single portion. Stir at room temperature for 2 hours. The reaction will transition from a clear solution to a light suspension.
-
Concentrate the mixture to dryness to remove all MeOH.
-
Cyclization: Redissolve the crude formamidoxime intermediate in anhydrous DCM (30 mL). Add pyridine (2.42 mL) and cool the reaction mixture to 0 °C using an ice bath.
-
Add TFAA (2.78 mL) dropwise over 15 minutes. Causality: Slow addition controls the exothermic activation of the oxime hydroxyl group. The activated species rapidly undergoes intramolecular nucleophilic attack by the pyridine nitrogen to form the fused triazole ring[2].
-
Warm to room temperature and stir for 3 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Eluent: EtOAc/Hexanes 1:1) to afford the intermediate ester.
Step 2: Reduction to {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Reagents & Materials:
-
Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate (1.0 eq, ~5.0 mmol from Step 1)
-
Lithium borohydride (LiBH₄) (2.0 eq, 10.0 mmol, 2.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the purified methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate in anhydrous THF (20 mL) under an inert argon atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add LiBH₄ solution (5.0 mL of 2.0 M in THF) dropwise via syringe. Causality: LiBH₄ is highly chemoselective. It is strong enough to reduce the ester to a primary alcohol but mild enough to prevent the reductive cleavage of the N-N bonds within the triazole core, which can occur with harsher reagents like LiAlH₄.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM).
-
Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (10 mL) to destroy excess hydride.
-
Extract the mixture with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography (Eluent: 2-5% MeOH in DCM) to yield the pure target compound as an off-white solid.
Quantitative Data & Expected Outcomes
The following table summarizes the expected quantitative parameters and analytical benchmarks for a successful synthesis run at a 10.0 mmol scale.
| Parameter | Step 1: Ester Intermediate | Step 2: Target Alcohol |
| Chemical Formula | C₈H₇N₃O₂ | C₇H₇N₃O |
| Molecular Weight | 177.16 g/mol | 149.15 g/mol |
| Expected Yield | 72 - 78% | 85 - 90% |
| Physical State | Pale yellow solid | Off-white crystalline solid |
| Purity (HPLC-UV) | > 95% | > 98% |
| Key ¹H NMR Signals (CDCl₃) | δ 8.40 (s, 1H, triazole-CH), 3.98 (s, 3H, -OCH₃) | δ 8.35 (s, 1H, triazole-CH), 5.05 (s, 2H, -CH₂OH) |
| Reaction Time | ~10 hours (total over 3 stages) | 2 hours |
References
-
Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines Source: Organic Chemistry Portal (Highlighting E. Huntsman, J. Balsells, Eur. J. Org. Chem., 2005, 3761-3765) URL: [Link]
-
Title: A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors Source: RSC Advances, 2020, 10, 15554-15572 URL: [Link]
Sources
The Strategic Utility of {Triazolo[1,5-a]pyridin-5-yl}methanol in Modern Drug Discovery: Application Notes and Protocols
The Strategic Utility of {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Ascendancy of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][4] Its structural resemblance to the endogenous purine framework allows it to function as a bioisostere, interacting with a wide array of biological targets.[4] This has led to the development of compounds with potent anticancer, anti-infective, and anti-inflammatory properties.[5][6] The strategic functionalization of this core is paramount in modulating its pharmacokinetic and pharmacodynamic properties. Among the various functionalized building blocks, {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol has emerged as a particularly valuable synthon, offering a reactive handle for the construction of diverse molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key building block.
Core Attributes of the {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol Building Block
The utility of {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol in drug discovery stems from a combination of its inherent structural features and the reactivity of the hydroxymethyl group.
Structural and Physicochemical Properties:
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₇H₇N₃O | Low molecular weight, providing a good starting point for library synthesis. |
| Molecular Weight | 149.15 g/mol | Adherence to Lipinski's Rule of Five for druglikeness. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in key interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms of the triazolopyridine ring can act as hydrogen bond acceptors. |
| LogP (predicted) | ~0.5-1.0 | Favorable lipophilicity for oral bioavailability. |
Chemical Reactivity:
The primary alcohol functionality at the 5-position serves as a versatile anchor for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. This strategic placement enables exploration of the chemical space around the core scaffold, which is crucial for optimizing target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Synthetic Pathways to {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol
There are two primary and reliable synthetic routes to obtain {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: From a 5-Bromo Precursor (A Multi-Step Approach)
This route offers flexibility and is amenable to the synthesis of various 5-substituted analogs. The key intermediate is 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Workflow for Route 1:
Figure 1: Synthetic workflow for {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol starting from 2-amino-6-bromopyridine.
Protocol 1.1: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
This protocol is adapted from the general procedure for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.[7]
Step 1: Synthesis of N-(6-bromopyridin-2-yl)formamidoxime
-
To a solution of 2-amino-6-bromopyridine (1.0 eq) in an appropriate solvent such as ethanol, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture and add hydroxylamine hydrochloride (1.2 eq) and a base such as triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield N-(6-bromopyridin-2-yl)formamidoxime.
Step 2: Cyclization to 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
-
Dissolve N-(6-bromopyridin-2-yl)formamidoxime (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion as indicated by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Protocol 1.2: Conversion of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine to {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol
This two-step protocol involves a formylation followed by reduction.
Step 1: Formylation to[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde
-
Dissolve 5-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir the mixture at -78 °C for 30 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde.
Step 2: Reduction to {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol
-
Dissolve[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Carefully add water to quench the excess NaBH₄ and then add a few drops of acetic acid to neutralize the solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol, which can be further purified by recrystallization or column chromatography if necessary.
Route 2: From Commercially Available[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde (A Direct Approach)
This is a more direct and often preferred route if the starting aldehyde is readily available.
Protocol 2.1: Reduction of[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde
This protocol is a standard reduction of an aldehyde to a primary alcohol.
-
In a round-bottom flask, dissolve[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) in small portions over 10-15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.
-
Acidify the mixture to pH ~6 with dilute hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol as a solid. The product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application of {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol in Drug Discovery
The hydroxymethyl group of {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol is a key functional handle for introducing a variety of side chains and linkers, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatization Strategies and Protocols
The primary alcohol can be readily converted into other functional groups or used directly in coupling reactions.
Workflow for Derivatization:
Figure 2: Common derivatization pathways for {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol.
Protocol 3.1: Ether Synthesis via Williamson Ether Synthesis
This protocol is a standard method for the formation of ethers.
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X) (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
Protocol 3.2: Ester Synthesis
This protocol describes a typical esterification reaction.
-
Dissolve {[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol (1.0 eq) in anhydrous dichloromethane containing pyridine (1.5 eq) at 0 °C.
-
Add the desired acyl chloride (R-COCl) or anhydride ((RCO)₂O) (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-16 hours.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be purified by column chromatography.
Case Study: Application in Kinase Inhibitor Synthesis
The[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors, such as inhibitors of Janus kinase 2 (JAK2) and VEGFR2.[3] While specific examples utilizing the 5-hydroxymethyl derivative as the primary attachment point are still emerging in published literature, its potential is evident. For instance, in the synthesis of VEGFR2 inhibitors, the triazolopyridine core serves as a key hydrogen bond acceptor.[3] The 5-hydroxymethyl group can be used to introduce side chains that occupy adjacent pockets in the kinase active site, thereby enhancing potency and selectivity.
Hypothetical Application in VEGFR2 Inhibitor Design:
Figure 3: A hypothetical synthetic route to a kinase inhibitor utilizing the 5-hydroxymethyl group as a reactive handle.
In this conceptual workflow, the alcohol is first converted to a more reactive chloromethyl derivative, which can then undergo nucleophilic substitution with a suitably functionalized amine to introduce a side chain designed to interact with a specific region of the kinase active site.
Conclusion and Future Perspectives
{[1][2][3]Triazolo[1,5-a]pyridin-5-yl}methanol is a valuable and versatile building block in drug discovery. Its straightforward synthesis and the reactivity of its hydroxymethyl group provide a robust platform for the generation of diverse chemical libraries. The strategic incorporation of this synthon allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. As the demand for novel therapeutics continues to grow, the application of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
-
A NEW METHOD FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. HETEROCYCLES. 2013;87(4):869. Available from: [Link]
-
Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[1][2][3]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. ResearchGate. Available from: [Link]
-
Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[1][2][3]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. PubMed. Available from: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]
-
Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Available from: [Link]
-
What is the synthesis and application of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine?. Chemsrc. Available from: [Link]
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry. Available from: [Link]
-
A NEW METHOD FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. HETEROCYCLES. 2013;87(4):869. Available from: [Link]
-
Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. PubMed. Available from: [Link]
-
Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. Available from: [Link]
-
STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. Available from: [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Available from: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]
-
The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. MDPI. Available from: [Link]
-
Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. Available from: [Link]
Sources
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Note: Strategic Functionalization of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol in Cross-Coupling Workflows
Strategic Rationale in Medicinal Chemistry
The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a highly privileged scaffold in modern drug discovery. It serves as a core pharmacophore in the development of kinase inhibitors targeting JAK/STAT pathways, focal adhesion kinase (FAK), AXL receptor tyrosine kinases, and hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzymes[1][2][3].
Within this scaffold, the functionalization of the C5-methanol group—specifically in {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol—provides a critical synthetic vector. By converting the relatively unreactive hydroxyl group into a versatile electrophile (such as a halide or pseudohalide), medicinal chemists can utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions to rapidly explore structure-activity relationships (SAR)[4][5]. This application note details the mechanistic causality, quantitative parameters, and self-validating protocols required to successfully functionalize this scaffold.
Mechanistic Insights & Workflow Design
Direct cross-coupling of primary alcohols is kinetically challenging without specialized iridium or ruthenium catalysts. Therefore, the standard workflow requires a two-step activation-coupling sequence:
-
Electrophilic Activation : The methanol group is converted to a highly reactive halomethyl intermediate using thionyl chloride ( SOCl2 ) or phosphorus tribromide ( PBr3 ). SOCl2 is often preferred due to the volatility of its byproducts ( SO2 and HCl ), which allows for a solvent-free or simple evaporative workup[4].
-
Cross-Coupling / Substitution : The resulting 5-(halomethyl)triazolo[1,5-a]pyridine can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids using palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2 )[5][6]. Alternatively, it can be subjected to nucleophilic etherification with phenols in the presence of cesium carbonate ( Cs2CO3 ). The "cesium effect" is critical here, as the large ionic radius of Cs+ enhances the solubility and naked nucleophilicity of the phenoxide ion in aprotic solvents like acetonitrile or DMF[5].
Figure 1: Workflow for functionalizing {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and expected yields for the functionalization of the triazolopyridine methanol scaffold, synthesized from recent patent literature and process chemistry optimizations[4][5][7][8].
| Reaction Type | Reagents & Catalyst | Solvent & Temp | Yield Range | Causality & Process Advantage |
| Chlorination | SOCl2 (neat or 1.5 eq in DCM) | DCM, 0 °C to RT | 85–100% | Gaseous byproducts simplify workup; avoids aqueous quenching which can hydrolyze the product. |
| Bromination | PBr3 (1.5 eq) | DCM, -40 °C to RT | 75–85% | Generates a more reactive electrophile for sterically hindered cross-couplings. |
| Suzuki-Miyaura | Pd(dppf)Cl2 , K2CO3 , ArB(OH)2 | Dioxane/H₂O, 90 °C | 60–90% | Bidentate dppf ligand prevents catalyst deactivation; biphasic solvent dissolves inorganic base. |
| Etherification | Cs2CO3 (3.0 eq), Phenol | MeCN, 80 °C | 70–95% | Cesium counterion maximizes phenoxide nucleophilicity via weak ion-pairing. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Causality Note: Conducting this reaction in neat SOCl2 or highly concentrated DCM ensures rapid conversion while preventing the competitive formation of symmetrical ethers.
Step-by-Step Methodology:
-
Preparation : Charge a dry, argon-flushed round-bottom flask with {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol (1.0 equiv).
-
Reagent Addition : Cool the flask to 0 °C using an ice bath. Slowly add SOCl2 (5.0 equiv if used as solvent, or 1.5 equiv if in anhydrous DCM) dropwise over 10 minutes to control the exothermic release of HCl and SO2 [4].
-
Propagation : Remove the ice bath and stir the reaction mixture at room temperature for 1–2 hours.
-
Workup : Concentrate the mixture in vacuo to remove excess SOCl2 . Co-evaporate the resulting residue with anhydrous toluene (2 × 20 mL) to azeotropically remove trace acidic byproducts, yielding the crude product as a yellow solid[4].
In-Process Validation & Analytics (Self-Validation):
-
Visual : The reaction transitions from a suspension to a clear yellow solution as the alcohol is consumed.
-
TLC : The product will elute significantly higher (less polar) than the starting alcohol (e.g., Rf 0.6 vs 0.2 in 50% EtOAc/Hexane).
-
1H NMR ( CDCl3 ) : The diagnostic disappearance of the broad −OH singlet and the downfield shift of the −CH2− protons from ~4.8 ppm to ~5.1 ppm confirms chlorination.
-
LC-MS : Look for the characteristic 3:1 isotopic pattern of the [M+H]+ ion indicative of a single chlorine atom ( 35Cl/37Cl ).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality Note: The use of a biphasic 1,4-dioxane/water system is critical. Dioxane provides excellent solubility for the triazolopyridine intermediate and the boronic acid, while water is necessary to dissolve the K2CO3 base, which activates the boronic acid via the formation of a reactive boronate complex[5][6].
Step-by-Step Methodology:
-
Preparation : In a microwave vial or Schlenk tube, combine 5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). Sparge the suspension with argon for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.
-
Catalyst Addition : Quickly add the palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2 , 0.05 equiv) and seal the vessel[6].
-
Propagation : Heat the reaction mixture to 90 °C for 4–16 hours under vigorous stirring.
-
Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with brine, dry over anhydrous Na2SO4 , and concentrate for column chromatography.
In-Process Validation & Analytics (Self-Validation):
-
Visual : The reaction mixture will turn dark brown/black due to the eventual precipitation of palladium black as the catalytic cycle terminates.
-
TLC : Complete consumption of the UV-active chloromethyl starting material.
-
LC-MS : Appearance of the coupled product mass [M+H]+ with the loss of the chlorine isotopic signature.
-
1H NMR ( CDCl3 ) : The −CH2− singlet will shift slightly upfield (e.g., ~4.2–4.5 ppm) compared to the chloromethyl intermediate, accompanied by the appearance of new aromatic proton signals integrating to the coupled aryl ring.
Sources
- 1. US8501936B2 - Preparation and uses of 1,2,4-triazolo [1,5a] pyridine derivatives - Google Patents [patents.google.com]
- 2. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. WO2015088868A1 - A novel triazolo-pyridine compound - Google Patents [patents.google.com]
- 5. ISOPROPYL TRIAZOLO PYRIDINE COMPOUNDS - Patent 3092240 [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Robust HPLC Method Development for the Analysis of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Executive Summary & Chromatographic Rationale
{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is a highly polar, basic heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry. The presence of the electron-rich triazolopyridine core, coupled with a hydrophilic hydroxymethyl group, presents distinct chromatographic challenges. Analysts typically encounter poor retention on conventional reversed-phase (RP) columns and severe peak tailing due to secondary interactions between the basic nitrogen atoms and residual silanols on the silica matrix.
This technical guide outlines a Quality-by-Design (QbD)-aligned approach to developing, optimizing, and validating a High-Performance Liquid Chromatography (HPLC) method for this analyte. By bridging physicochemical theory with empirical optimization, this protocol ensures a robust, 1[1] suitable for pharmaceutical quality control and drug development.
Physicochemical Profiling
2[2] such as the Partition Coefficient (Log P) and pKa is the foundational step that dictates the entire method development trajectory.
Table 1: Physicochemical Properties & Chromatographic Implications
| Parameter | Estimated Value | Chromatographic Implication |
| Structure Core | Triazolopyridine | Contains basic nitrogens; prone to silanol interactions causing peak tailing. |
| Functional Group | Hydroxymethyl (-CH2OH) | Increases hydrophilicity; requires highly aqueous initial mobile phase for retention. |
| pKa (Basic) | ~2.0 - 3.5 | Requires strict pH control. Mobile phase must be ≤ pH 2.5 or ≥ pH 6.0 to prevent mixed ionization states. |
| UV Absorbance | 220 nm, 254 nm | Aromatic core provides strong chromophores for sensitive UV/PDA detection. |
Method Development Strategy: The Causality of Choices
Do not rely on trial and error; every experimental parameter must have a mechanistic justification.
Stationary Phase Selection
Traditional fully porous C18 columns often fail to retain highly polar basic compounds and are prone to silanol-induced tailing. To counteract this, we select a Superficially Porous Particle (SPP) column with polar-endcapping. 3[3] compared to their totally porous counterparts, accelerating the method development process. The polar endcapping sterically shields the basic triazole nitrogens from acidic silanols, ensuring sharp, symmetrical peaks.
Mobile Phase & pH Control
The triazolopyridine system contains multiple nitrogen atoms capable of accepting protons. Operating the mobile phase at a pH near the pKa of the analyte results in a mixed ionization state, leading to peak broadening and retention time instability.4[4].
To enforce a single ionization state, we utilize a low-pH mobile phase (0.1% Formic Acid, pH ~2.7). This fully protonates the basic nitrogens. While protonation typically reduces retention in reversed-phase chromatography, the use of a highly aqueous initial gradient (98% aqueous) combined with the polar-endcapped stationary phase provides sufficient hydrophobic and polar-retention mechanisms to achieve a capacity factor ( k′ ) > 2.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis occurs.
Step 1: Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile. Mix and degas.
Step 2: Standard Preparation
-
Accurately weigh 10.0 mg of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol reference standard.
-
Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.
-
Dilute the stock solution 1:10 with Mobile Phase A to yield a 100 µg/mL working standard. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion.
Step 3: System Equilibration & Self-Validation (SST)
-
Purge the HPLC system lines with Mobile Phases A and B.
-
Install the SPP C18 Column (e.g., 100 x 4.6 mm, 2.7 µm) and equilibrate at initial gradient conditions (98% A) for 15 column volumes.
-
Execute SST: Inject the 100 µg/mL working standard in five replicates. The system is validated for use only if:
-
Peak Area Relative Standard Deviation (RSD) ≤2.0%
-
Tailing Factor ( Tf ) ≤1.5
-
Theoretical Plates ( N ) >5000
-
Step 4: Gradient Execution
Run the optimized gradient program to elute the analyte and wash the column of any highly retained synthetic impurities.
Table 2: Optimized Chromatographic Conditions
| Parameter | Setting |
| Column | Polar-endcapped SPP C18 (100 mm × 4.6 mm, 2.7 µm) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C (Reduces backpressure and improves mass transfer) |
| Injection Volume | 5 µL |
| Detection (UV/PDA) | 254 nm (Reference 360 nm) |
Table 3: Optimized Gradient Program
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) | Curve |
| 0.0 | 98 | 2 | Initial |
| 1.0 | 98 | 2 | Isocratic hold (focuses polar analyte) |
| 6.0 | 40 | 60 | Linear ramp |
| 8.0 | 5 | 95 | Column wash |
| 10.0 | 98 | 2 | Re-equilibration |
| 13.0 | 98 | 2 | End of run |
Method Validation Framework (ICH Q2(R2))
To ensure the method is fit for its intended purpose, it must be validated according to the 5[5], which emphasize a lifecycle and Quality-by-Design (QbD) approach.
Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Validation Parameter | Execution Strategy | Acceptance Criteria |
| Specificity | Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat). | No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold. |
| Linearity & Range | Prepare 5 concentration levels ranging from 25% to 150% of the target concentration. | Correlation coefficient ( R2 ) ≥0.999 . Residuals randomly distributed. |
| Accuracy | Spike analyte into sample matrix at 50%, 100%, and 150% levels (triplicate). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Inject 6 independent preparations of the 100% target concentration. | RSD of calculated concentrations ≤2.0% . |
| Robustness | Systematically vary flow rate ( ±0.1 mL/min), temperature ( ±5 °C), and initial organic % ( ±2% ). | SST criteria must remain passing; no significant shift in calculated assay values. |
Visualizing the Workflow
Systematic lifecycle workflow for HPLC method development and validation.
References
- validation of analytical procedures q2(r2)
- ICH Q2 (R2)
- Source: mfd.org.
- Source: chemetrix.co.
- Source: sigmaaldrich.
Sources
Application Note: Optimized Dissolution Protocol for {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (CAS: 1824412-94-3) | Molecular Weight: 149.15 g/mol
Physicochemical Causality: Understanding the Solvation Barrier
In early-stage drug development, heterocyclic scaffolds like triazolopyridines are highly valued for their bioisosteric properties and kinase/receptor modulation capabilities[1],[2]. However, dissolving {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol presents specific thermodynamic challenges.
The compound consists of a rigid, planar fused bicyclic core (triazole + pyridine) and a polar hydroxymethyl substituent at the 5-position. The planar core promotes strong intermolecular π−π stacking, resulting in a high crystal lattice energy. When introduced to aqueous environments, the highly ordered hydrogen-bond network of water cannot overcome the entropic penalty required to solvate the hydrophobic core, leading to rapid aggregation[3].
To achieve complete dissolution, the chosen organic solvent must perform two functions simultaneously:
-
Lattice Disruption: The solvent must possess a high dipole moment to intercalate and disrupt the π−π stacking of the triazolopyridine rings.
-
Hydrogen Bond Stabilization: The solvent must act as a strong hydrogen bond acceptor to interact with the compound's hydroxymethyl (-CH 2 OH) group.
Dimethyl sulfoxide (DMSO) is the optimal primary solvent because its highly polar sulfoxide (S=O) group acts as a potent H-bond acceptor, while its aprotic nature efficiently solvates the aromatic core without the entropic penalty seen in water[4].
Logical relationship of solvation mechanisms between compound moieties and organic solvents.
Quantitative Solvent Selection Guide
The table below summarizes the theoretical and empirical solubility metrics for this compound class based on solvent dielectric properties and hydrogen-bonding capacities.
| Solvent | Dielectric Constant ( ε ) | H-Bond Capacity | Expected Solubility Limit | Recommended Application |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor (Strong) | > 50 mM | Primary master stock preparation for biological assays. |
| N,N-Dimethylformamide (DMF) | 36.7 | Acceptor (Moderate) | > 30 mM | Alternative to DMSO for organic synthesis workflows. |
| Methanol (MeOH) | 32.7 | Donor & Acceptor | 10 - 20 mM | Analytical dilutions (LC-MS/HPLC standard preparation). |
| Ethanol (EtOH) | 24.5 | Donor & Acceptor | < 10 mM | In vivo formulations (often requiring co-solvents). |
| Aqueous Buffers (PBS) | ~80.0 | Donor & Acceptor | < 0.1 mM | Final assay media (requires serial dilution from DMSO stock). |
Self-Validating Experimental Protocol
To ensure data integrity in downstream assays, this protocol incorporates self-validating quality control steps. Relying solely on visual inspection can lead to false positives due to the formation of micro-precipitates (colloidal aggregates) that scatter light but remain invisible to the naked eye[3].
Phase 1: Preparation of a 50 mM Master Stock in DMSO
-
Equilibration: Allow the vial containing solid {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely trigger aggregation.
-
Gravimetric Measurement: Weigh the desired mass (e.g., 7.46 mg for 1 mL of 50 mM stock) using a calibrated microbalance. Transfer to a sterile, solvent-resistant polypropylene or glass vial.
-
Primary Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Mechanical Agitation: Vortex the solution vigorously for 1 to 2 minutes. The high shear force assists the solvent in penetrating the solid crystal lattice[5].
-
Thermal/Acoustic Disruption (If needed): If the solution is not completely clear, place the vial in a bath sonicator at room temperature for 5–10 minutes. The cavitation bubbles generated during sonication provide the localized energy required to break apart stubborn crystalline aggregates.
-
Self-Validation (Quality Control): Centrifuge the vial at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The presence of a microscopic white pellet indicates incomplete dissolution. Alternatively, utilize Dynamic Light Scattering (DLS) or the Solvent Redistribution (SR) method to confirm the absence of nanomolar aggregates[3].
Step-by-step experimental workflow for preparing a validated master stock solution in DMSO.
Phase 2: Aqueous Dilution & Mitigating "Solvent Shock"
When transferring the DMSO stock into aqueous media (e.g., PBS or DMEM), the compound experiences "solvent shock." The rapid diffusion of DMSO into the bulk water strips the solvating shell away from the triazolopyridine core faster than the compound can disperse, leading to localized supersaturation and precipitation.
-
Intermediate Dilution: Never pipette the 50 mM stock directly into the final assay volume. Instead, create an intermediate stock (e.g., 1 mM) in 100% DMSO.
-
Dropwise Addition: Add the intermediate stock dropwise to the aqueous buffer while continuously vortexing the buffer. This ensures rapid dispersion and prevents localized zones of high compound concentration.
-
Final Concentration Limits: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% – 1.0% (v/v) to prevent solvent-induced cytotoxicity[5].
Sources
Application Note: In Vitro Assay Preparation and Fragment-Based Screening Utilizing {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition Assays, Hit-to-Lead Optimization
Introduction & Scientific Rationale
The compound {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (CAS: 1824412-94-3) serves as a critical fragment building block and biochemical probe in modern drug discovery. The triazolopyridine core is a highly privileged scaffold, frequently utilized to target the ATP-binding pocket of non-receptor tyrosine kinases, most notably the Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) and Spleen Tyrosine Kinase (Syk)[1][2].
The Causality of Scaffold Selection
In kinase inhibitor design, the triazolopyridine bicyclic system acts as a potent hinge-binding motif. Structural studies and molecular docking have confirmed that the nitrogen atoms of the triazolopyridine core (specifically N3 and the exocyclic N2) establish critical hydrogen bonds with the backbone NH and carbonyl groups of the kinase hinge region (e.g., Leu-932 in JAK2)[3].
The inclusion of the 5-ylmethanol functional group in this specific fragment provides a dual advantage:
-
Solvent-Exposed Vectoring: The hydroxymethyl group extends toward the solvent-exposed region or adjacent ribose-binding pockets, providing a synthetic handle for further hit-to-lead elaboration[3].
-
Biochemical Probe Utility: Due to its low molecular weight, it is an ideal candidate for Fragment-Based Drug Discovery (FBDD) screening using highly sensitive in vitro assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Experimental Design & Causality (E-E-A-T)
To evaluate the inhibitory potential of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol, a self-validating TR-FRET assay must be employed.
-
Why TR-FRET? Fragment molecules typically exhibit low binding affinities (high micromolar to millimolar Kd ). TR-FRET provides an exceptionally high signal-to-background ratio and minimizes compound auto-fluorescence interference, which is critical when screening fragments at high concentrations (e.g., 100 µM – 1 mM)[1].
-
Why ATP at Km ? To accurately identify ATP-competitive inhibitors, the assay must be run at an ATP concentration equivalent to the Michaelis-Menten constant ( Km ) for the specific kinase. Operating at Km ensures the assay is sensitive enough to detect competitive fragment binding without being overwhelmed by excess ATP[2].
Caption: Step-by-step workflow for TR-FRET kinase fragment screening.
Step-by-Step Methodology
Protocol A: Fragment Preparation and Solubilization
Because fragments are screened at high concentrations, solubility and DMSO tolerance are critical parameters.
-
Stock Solution: Dissolve {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol in 100% anhydrous DMSO to create a 100 mM master stock. Vortex for 2 minutes and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.
-
Acoustic Dispensing (Optional but Recommended): Use an Echo Acoustic Dispenser to transfer 100 nL of the compound directly into a 384-well low-volume assay plate. This ensures the final DMSO concentration remains at or below 1% (v/v), preventing solvent-induced enzyme denaturation.
Protocol B: In Vitro TR-FRET Kinase Assay (JAK2 Model)
This protocol utilizes a self-validating system incorporating both positive and negative controls to ensure data integrity.
-
Enzyme Preparation: Dilute recombinant JAK2 enzyme in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Pre-Incubation: Add 5 µL of the diluted JAK2 enzyme to the 384-well plate containing the dispensed fragment. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 20 minutes to allow the triazolopyridine core to equilibrate within the ATP-binding pocket[3].
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km value, e.g., 15 µM) and a biotinylated tyrosine peptide substrate (e.g., 1 µM).
-
Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.
-
Reaction Termination & Detection: Add 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phosphotyrosine antibody (Eu-Ab), and Streptavidin-Allophycocyanin (SA-APC).
-
Signal Maturation: Incubate the plate for 60 minutes at RT protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using 320 nm excitation, a 60 µs delay, and measuring emission at both 665 nm and 615 nm[1].
Data Presentation & Quality Control
To ensure the trustworthiness of the assay, the following parameters must be calculated and validated per plate. The FRET signal is expressed as the emission ratio (665 nm / 615 nm).
| Parameter | Description | Target Value / Expected Result |
| Z'-Factor | Statistical measure of assay robustness. | ≥ 0.65 (indicates an excellent assay) |
| Signal-to-Background (S/B) | Ratio of max signal (DMSO control) to min signal (No enzyme). | ≥ 5.0 |
| Positive Control IC₅₀ | Ruxolitinib or Tofacitinib reference standard. | 1.0 - 5.0 nM (validates enzyme activity)[2] |
| Fragment IC₅₀ | {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol | Typically 10 µM - 500 µM (Standard for FBDD) |
| Hill Slope | Slope of the dose-response curve. | 0.8 - 1.2 (Ensures 1:1 stoichiometric binding) |
Mechanistic Pathway Visualization
The ultimate goal of optimizing triazolopyridine fragments is to block aberrant downstream signaling in oncology or autoimmune models. The diagram below illustrates the causality of the intervention: by competitively binding the JAK kinase domain, the fragment halts STAT phosphorylation, thereby preventing the transcription of pro-inflammatory cytokines.
Caption: Mechanism of action for triazolopyridine-mediated inhibition of the JAK/STAT signaling pathway.
References
-
A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Application Note: Advanced Catalytic Transformations of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in inhibitors of JAK1/2, HIF prolyl hydroxylase domain-1 (PHD-1), and RORγt inverse agonists[1][2][3]. The 5-hydroxymethyl derivative, {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol, serves as a highly versatile synthetic hub. Modifying this molecule requires overcoming significant chemoselectivity hurdles, as the electron-rich triazole ring and bridgehead nitrogen can easily poison transition metal catalysts or undergo undesired side reactions.
This technical guide details field-proven, self-validating catalytic protocols for the transformation of this moiety, specifically focusing on chemoselective aerobic oxidation of the methanol group and Ru-catalyzed asymmetric hydrogenation of the heteroarene core.
Mechanistic Rationale & Causality in Catalytic Design
Transforming the 5-methanol group or the adjacent pyridine ring demands precise catalyst tuning:
-
Oxidation Causality: Traditional stoichiometric oxidants (e.g., KMnO₄, CrO₃) often lead to over-oxidation to the carboxylic acid or induce N-oxide formation on the triazole ring. A Cu(I)/TEMPO catalytic system ensures precise, mild oxidation to the aldehyde by utilizing a sterically hindered radical intermediate that selectively abstracts the α-hydrogen of the primary alcohol without disrupting the nitrogen-rich core.
-
Hydrogenation Causality: Reducing the fused bicyclic heteroarene typically leads to over-reduction or catalyst deactivation by the bridgehead nitrogen. However, utilizing Ruthenium precatalysts with bis(naphthylethyl)-substituted NHC ligands (SINpEt) creates a rigid chiral pocket. This discriminates the enantiofaces of the pyridine moiety while resisting catalyst poisoning, enabling highly selective asymmetric hydrogenation[4].
Protocol 1: Chemoselective Aerobic Oxidation to 5-Formyl-[1,2,4]triazolo[1,5-a]pyridine
Objective: Convert the 5-methanol group to a 5-formyl group (aldehyde) without over-oxidation or core disruption. Self-Validation System: This protocol utilizes ambient air (O₂) as the terminal oxidant. The reaction color transitions from deep red (active Cu-alkoxy complex) to pale green/blue upon completion, serving as an internal visual validation of catalyst turnover and reaction completion.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol (1.0 mmol, 149 mg) in anhydrous acetonitrile (10 mL).
-
Catalyst Loading: Add TEMPO (0.05 mmol, 7.8 mg, 5 mol%) and N-methylimidazole (NMI) (0.1 mmol, 8.2 mg, 10 mol%). Stir for 5 minutes at room temperature.
-
Initiation: Add Cu(MeCN)₄OTf (0.05 mmol, 18.8 mg, 5 mol%). The solution will immediately turn dark red, indicating the formation of the active Cu-alkoxy-TEMPO intermediate.
-
Aerobic Oxidation: Equip the flask with an open-air reflux condenser (or an O₂ balloon for faster kinetics). Stir vigorously at room temperature for 4-6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the red color fades to a pale green/blue, and the starting material peak (m/z 150 [M+H]⁺) is entirely replaced by the aldehyde (m/z 148 [M+H]⁺).
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, EtOAc:Hexane) to yield the pure 5-formyl derivative.
Cu/TEMPO-catalyzed aerobic oxidation cycle of the 5-methanol moiety.
Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of the Pyridine Core
Objective: Enantioselective reduction of the pyridine moiety to form chiral tetrahydro-[1,2,4]triazolo[1,5-a]pyridine derivatives. Self-Validation System: By utilizing a Ru-SINpEt precatalyst at exactly 50 bar H₂, the reaction strictly halts at the tetrahydro stage without over-reducing the triazole ring[4]. A constant pressure reading on the autoclave confirms system integrity (no micro-leaks), while chiral stationary phase HPLC validates the enantiomeric excess (ee).
Step-by-Step Methodology:
-
Glovebox Preparation: Inside an argon-filled glovebox, charge a stainless-steel autoclave vial with {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol (0.5 mmol).
-
Catalyst Addition: Add the Ru-SINpEt precatalyst (5 mol%) and potassium tert-butoxide (tBuOK, 4.0 equiv) as an additive to facilitate catalyst activation[4].
-
Solvent: Dissolve the mixture in anhydrous methanol (3.0 mL). Seal the autoclave securely.
-
Pressurization (Validation Step): Remove the autoclave from the glovebox. Purge the system with H₂ gas three times, then pressurize to exactly 50 bar H₂. Ensure the pressure gauge remains stable for 10 minutes to validate the absence of leaks.
-
Reaction: Heat the autoclave to 50 °C and stir at 800 rpm for 20 hours[4].
-
Workup: Cool the reactor to room temperature and carefully depressurize in a well-ventilated fume hood. Filter the crude mixture through a short pad of Celite to remove ruthenium residues, washing with EtOAc.
-
Analysis: Concentrate the filtrate and analyze the conversion via ¹H NMR and the enantiomeric excess via chiral HPLC.
Workflow for the Ru-catalyzed asymmetric hydrogenation of the triazolopyridine core.
Quantitative Data & Catalyst Optimization
The choice of ligand and reaction conditions profoundly impacts the transformation efficiency. Table 1 summarizes the optimization parameters for the asymmetric hydrogenation protocol, demonstrating the critical necessity of the SINpEt ligand family in achieving high enantioselectivity[4].
Table 1: Optimization of Ru-Catalyzed Asymmetric Hydrogenation of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
| Catalyst System | Additive | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| Ru-BINAP | None | 50 | 50 | 42 | 15 |
| Ru-SINpEt | None | 50 | 50 | >99 | 88 |
| Ru-SINpEt | tBuOK (4 eq) | 20 | 50 | 76 | 85 |
| Ru-SINpEt | tBuOK (4 eq) | 50 | 50 | >99 | 94 |
Note: Data reflects the superiority of the bis(naphthylethyl)-substituted NHC ligands (SINpEt) in discriminating the enantiofaces of the heteroarene while preventing catalyst poisoning[4].
References
-
Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Journal of the American Chemical Society (ACS).4[4]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules (MDPI / PMC).1[1]
-
Cyclization of Methyl-Coumalate-Derived Methyl 1-Benzamido-6-oxo-1,6-dihydropyridine-3-carboxylates: Assembly of the [1,2,4]Triazolo[1,5-a]pyridine Ring System. The Journal of Organic Chemistry (ACS).2[2]
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry (ACS).3[3]
Sources
how to improve synthesis yield of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Target Compound: {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (CAS: 1824412-94-3) Prepared by: Senior Application Scientist, Synthetic Methodologies
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of bridgehead nitrogen heterocycles. The synthesis of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is notoriously prone to low yields due to chemoselectivity issues during cyclization and misinterpretation of bicyclic nomenclature.
This guide is designed to move beyond basic recipes. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your workflow is robust, scalable, and high-yielding.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my yield consistently below 30% when I attempt to directly cyclize (6-aminopyridin-2-yl)methanol? Causality: The primary hydroxyl group in your starting material is highly nucleophilic. When you subject the amidoxime intermediate to trifluoroacetic anhydride (TFAA) to induce cyclization, competitive O-trifluoroacetylation of the free alcohol occurs alongside the desired N-O activation. This leads to a complex mixture of over-acylated byproducts, difficult chromatographic separation, and severe yield loss. The Solution: Implement a late-stage reduction strategy. Start with methyl 6-aminopicolinate , construct the electron-deficient triazolopyridine core to form methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate, and subsequently reduce the ester to the target methanol derivative.
Q2: I am starting with a 5-substituted 2-aminopyridine, but my NMR data doesn't match the target. Why? Causality (Nomenclature Misalignment): A frequent source of synthetic failure is starting material misalignment due to IUPAC numbering rules for fused bicycles. In the [1,2,4]triazolo[1,5-a]pyridine system, the bridgehead nitrogen is position 4. Therefore, the 5-position of the bicyclic core corresponds to the 6-position of the monocyclic 2-aminopyridine precursor. To synthesize the 5-yl methanol derivative, you MUST start with a 6-substituted 2-aminopyridine (e.g., methyl 6-aminopicolinate)[1].
Q3: What is the optimal reagent for the oxidative cyclization of the amidoxime intermediate? Causality: The cyclization of N-(pyrid-2-yl)formamidoximes requires a precise balance of electrophilic activation and basicity. According to the foundational methodology by, TFAA acts as an exceptional dehydrating agent by activating the hydroxylamine oxygen, which perfectly positions the system for intramolecular attack by the pyridine nitrogen. Weaker activating agents like TsCl require elevated temperatures, leading to thermal degradation of the intermediate.
Q4: Can continuous flow processing improve the yield of the triazolopyridine core? Causality: Yes. Batch synthesis of triazolopyridines often suffers from localized thermal gradients and concentration spikes, leading to dimerization or incomplete dehydrochlorination. Recent studies on related triazolopyridine-carboxylates demonstrate that translating the cyclization step to a continuous flow reactor can yield an almost two-fold improvement over batch processes by precisely balancing basicity and nucleophilicity [2].
Part 2: Quantitative Data & Visualizations
To optimize your reaction conditions, compare the performance of various cyclization and reduction reagents below.
Table 1: Reagent System Comparison for Workflow Optimization
| Reagent System | Step | Temp (°C) | Reaction Time (h) | Chemoselectivity | Yield (%) | Primary Byproduct |
| TFAA / Et₃N | Cyclization | 0 to 25 | 2 - 4 | High | 85 - 92 | Trifluoroacetate salts |
| TsCl / Pyridine | Cyclization | 25 to 60 | 12 - 18 | Moderate | 60 - 70 | O-Tosyl amidoxime (uncyclized) |
| PIFA / CH₂Cl₂ | Cyclization | 0 to 25 | 1 - 2 | Moderate | 75 - 80 | Iodobenzene derivatives |
| NaBH₄ / MeOH | Reduction | 0 to 25 | 4 - 6 | Low | 40 - 50 | Ring-reduced side products |
| NaBH₄ / CaCl₂ | Reduction | 0 | 1 - 2 | High | 88 - 95 | Unreacted starting material |
Process Visualizations
Synthetic workflow for {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol via ester intermediate.
Mechanistic pathway of TFAA-mediated oxidative cyclization of amidoximes.
Part 3: Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step; troubleshoot immediately based on the provided causality parameters.
Protocol A: Synthesis of Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
This protocol establishes the bicyclic core while protecting the C5 position as a stable ester.
-
Formamidine Formation: Dissolve methyl 6-aminopicolinate (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and methanol (0.5 M). Stir at 60 °C for 3 hours. Concentrate under reduced pressure to yield the crude formamidine.
-
Amidoxime Formation: Dissolve the crude intermediate in methanol (0.2 M). Add hydroxylamine hydrochloride (1.2 eq) and diisopropylethylamine (DIPEA, 1.2 eq). Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint 1: Take a 10 µL aliquot and spot on a silica TLC plate (UV 254 nm). The amidoxime intermediate typically fluoresces bright blue under UV light. If the starting material spot remains, add an additional 0.2 eq of NH₂OH·HCl.
-
-
TFAA Cyclization: Concentrate the mixture, re-dissolve in anhydrous THF (0.2 M), and cool to 0 °C under N₂. Add triethylamine (2.0 eq) dropwise. Slowly add trifluoroacetic anhydride (TFAA, 1.2 eq) over 15 minutes.
-
Self-Validation Checkpoint 2: Monitor the internal temperature. A slight exotherm (temperature bump of ~5-8 °C) and a color transition from a cloudy suspension to a clear pale-yellow solution confirms successful O-trifluoroacetylation and subsequent cyclization.
-
-
Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the ester core.
Protocol B: Chemoselective Reduction to Target Methanol
This protocol utilizes a Luche-type reduction modification to prevent over-reduction or ring-opening of the electron-deficient triazolopyridine system.
-
Activation: Dissolve methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate (1.0 eq) in a 1:1 mixture of anhydrous THF and Ethanol (0.1 M). Cool the solution to 0 °C.
-
Reagent Addition: Add anhydrous Calcium Chloride (CaCl₂, 1.5 eq) and stir for 15 minutes to allow for dissolution. Slowly add Sodium Borohydride (NaBH₄, 2.0 eq) in small portions.
-
Causality Note: CaCl₂ reacts with NaBH₄ in situ to generate calcium borohydride, which is highly chemoselective for ester reduction without attacking the heteroaromatic ring.
-
-
Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature.
-
Self-Validation Checkpoint 3: Hydrogen gas evolution should be steady but not violent. Spot the reaction on a TLC plate (DCM/MeOH 9:1). The ester starting material (Rf ~0.8) will be replaced by a highly polar spot (Rf ~0.3). If a mid-polarity spot appears (Rf ~0.5), this indicates a trapped aldehyde intermediate; add 0.5 eq additional NaBH₄.
-
-
Quench & Isolate: Carefully quench the reaction with saturated aqueous NH₄Cl (dropwise until bubbling ceases). Extract with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 4:1) due to the high polarity of the product. Dry, concentrate, and recrystallize to yield pure {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
References
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765.[Link]
-
Deadman, B. J., et al. (2024). Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing. European Journal of Organic Chemistry, 27(1), e202300921.[Link]
Sources
troubleshooting solubility issues with {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol in aqueous media
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists facing aqueous solubility challenges with {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol and related triazolopyridine derivatives.
Chemical Profiling & Root Cause Analysis
To successfully formulate {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol, it is critical to understand the causality behind its poor aqueous solubility.
The [1,2,4]triazolo[1,5-a]pyridine core is a highly planar, nitrogen-rich fused bicyclic heteroaromatic system. While this scaffold is highly privileged in modern drug discovery (frequently utilized in kinase inhibitors)[1], its planarity facilitates strong intermolecular π-π stacking interactions in the solid state[2]. This results in an exceptionally high crystal lattice energy. Although the 5-hydroxymethyl group provides a hydrogen bond donor/acceptor, it is thermodynamically insufficient to overcome the lattice energy of the planar core in purely aqueous media, often resulting in baseline solubilities of <10 µM[3].
Because the thermodynamic barrier to dissolution is high, researchers must rely on excipient-driven dielectric disruption or molecular encapsulation to achieve working concentrations for in vitro and in vivo assays[4].
Quantitative Formulation Strategies
The table below summarizes the primary physical chemistry strategies for solubilizing this scaffold, comparing their mechanisms and expected efficacy.
| Formulation Strategy | Primary Excipients | Solubilization Mechanism | Expected Solubility Fold-Increase | Assay Compatibility |
| Co-solvency | 10-20% PEG400, 5-10% Propylene Glycol (PG) | Reduces the bulk dielectric constant of the aqueous vehicle, disrupting hydrophobic interactions[5]. | 10x – 50x | Good for biochemical assays; limited in cell-based assays due to osmotic stress. |
| Molecular Encapsulation | 10-20% w/v HP-β-CD or Captisol® (SBE-β-CD) | Forms a reversible inclusion complex, shielding the lipophilic triazolopyridine core inside a hydrophobic cavity while exposing a hydrophilic exterior[6]. | 50x – 100x+ | Excellent for both cell-based and in vivo PK/PD dosing[6]. |
| pH Adjustment | 0.1 M Citrate (pH 3.0) or 0.1 M HCl | Protonates the basic nitrogens on the triazole/pyridine rings, ionizing the molecule to increase hydration. | 5x – 20x | Poor. Highly acidic conditions are rarely tolerated in physiological assays. |
| Micellar Solubilization | 1-5% Tween 80 or Cremophor EL | Entraps the lipophilic compound within surfactant micelles[4]. | 20x – 80x | Moderate. Surfactants can cause membrane fluidization or off-target toxicity. |
Self-Validating Experimental Protocol: Tiered Solubilization
Relying on visual inspection to confirm solubility is a common pitfall; sub-micron aggregates (nanosuspensions) can scatter light minimally and appear clear to the naked eye, leading to false-positive assay results[3]. The following step-by-step methodology is a self-validating system designed to determine the true thermodynamic solubility of your compound.
Step 1: Stock Preparation Prepare a 10 mM stock solution of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol in 100% LC-MS grade DMSO. Vortex and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.
Step 2: Vehicle Preparation & Spiking Prepare your target aqueous vehicle (e.g., 20% w/v HP-β-CD in PBS). Aliquot 980 µL of the vehicle into a 1.5 mL microcentrifuge tube. Slowly add 20 µL of the 10 mM DMSO stock dropwise while vortexing continuously . Expert Insight: Continuous vortexing prevents localized supersaturation at the droplet interface, which otherwise triggers rapid nucleation and irreversible precipitation.
Step 3: Thermodynamic Equilibration Incubate the closed tubes on a thermoshaker at 37°C, 300 rpm for 24 hours. Expert Insight: Kinetic solubility (immediate clarity post-mixing) often overestimates true solubility. A 24-hour equilibration ensures the system reaches thermodynamic equilibrium, forcing any metastable supersaturated states to precipitate out[7].
Step 4: Phase Separation & Verification Centrifuge the samples at 15,000 × g for 15 minutes at room temperature to pellet any sub-micron precipitates. Carefully aspirate the top 500 µL of the supernatant. Dilute this supernatant 1:1 with your HPLC mobile phase and quantify the dissolved API concentration using HPLC-UV against a standard curve prepared in 100% DMSO.
Troubleshooting FAQs
Q: Why does my compound instantly precipitate when I dilute my DMSO stock into the assay buffer? A: This phenomenon is known as "solvent-shift precipitation." When the DMSO stock is introduced to an aqueous buffer, the dielectric constant of the micro-environment rapidly increases[4]. The planar [1,2,4]triazolo[1,5-a]pyridine core, driven by hydrophobic interactions, rapidly self-associates. Because the rate of nucleation exceeds the rate of dissolution in the new medium, the compound crashes out. To mitigate this, pre-dissolve cyclodextrins in the aqueous buffer before adding the DMSO stock, or use an intermediate co-solvent transition (e.g., diluting first into PEG400 before adding buffer)[5].
Q: How do I choose between HP-β-CD and PEG400 for in vitro cell-based assays? A: The choice depends strictly on cellular tolerability. PEG400 acts as a co-solvent by lowering the overall polarity of the media, but concentrations above 1-2% v/v can cause severe osmotic stress and membrane fluidization in cultured cells. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a 1:1 inclusion complex with the drug, shielding it from water without altering the bulk dielectric constant of the media[6]. Because HP-β-CD is generally well-tolerated by cells up to 5-10% w/v, it is the superior choice for cell-based assays[5].
Q: Can I use salt formation to improve the solubility of this specific molecule? A: While the triazolopyridine ring contains basic nitrogen atoms, their pKa is typically very low (often < 3.0) due to the electron-withdrawing nature of the fused heteroaromatic system. Therefore, stable salt formation (e.g., hydrochloride salts) is challenging. Even if a salt is isolated, it will likely disproportionate at physiological pH (pH 7.4), reverting to the insoluble free base[4]. Salt formation is only a viable strategy if your specific assay can tolerate highly acidic conditions.
Solubilization Decision Tree
Solubility troubleshooting workflow for {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
References
- Aminotriazolopyridines and their use as kinase inhibitors (WO2010027500A1)
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL:[Link]
-
Formulation Development - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Source: Drug Development & Delivery URL:[Link]
-
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors Source: OSTI.gov / National Institutes of Health URL:[Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor Source: Frontiers in Pharmacology URL:[Link]
Sources
- 1. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]
- 2. osti.gov [osti.gov]
- 3. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 6. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
purification techniques to remove impurities from {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol .
The fused bicyclic triazolopyridine core presents a unique purification profile. It possesses multiple basic nitrogen atoms that readily participate in hydrogen bonding and ion-exchange interactions, while the 5-hydroxymethyl group adds significant polarity[1]. These factors often lead to severe chromatographic tailing, irreversible column binding, and co-elution with synthetic precursors (such as esters or aldehydes)[2]. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.
Workflow & Decision Matrix
Decision matrix for the purification of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
Troubleshooting Guides & FAQs
Q1: Why does my compound streak severely on standard silica gel (SiO₂), resulting in poor mass recovery? Causality: The triazolopyridine core contains basic bridgehead and triazole nitrogen atoms. On standard, slightly acidic silica gel (pH ~4.5-5.5), these nitrogens undergo strong hydrogen bonding and unwanted ion-exchange interactions with free silanol groups. This causes the compound to "drag" through the column rather than partition cleanly[3]. Solution: Switch to basic silica gel (amine-functionalized)[1]. If basic silica is unavailable, pre-treat standard silica with 1–5% triethylamine (TEA) or use a basic modifier in your mobile phase (e.g., DCM/MeOH containing 1% NH₄OH). This neutralizes the acidic silanols, ensuring sharp elution bands and >90% recovery.
Q2: I synthesized the target via DIBAL reduction of the corresponding 5-carboxylate ester. How do I separate the product from unreacted ester and over-reduced/oxidized aldehyde? Causality: The reduction of an ester to an alcohol involves highly reactive intermediates[2]. The resulting 5-hydroxymethyl group is a strong hydrogen-bond donor, making the target compound significantly more polar than both the starting ester and the intermediate aldehyde. Solution: Normal-phase chromatography easily resolves these. The non-polar ester and aldehyde will elute rapidly in 100% Ethyl Acetate or low-polarity DCM mixtures, while the highly polar {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol will be retained until a polar modifier (e.g., 5-10% Methanol) is introduced.
Q3: Can I avoid chromatography entirely for large-scale (gram-quantity) purifications? Causality: Yes. The planar, aromatic nature of the triazolopyridine core promotes strong intermolecular π-π stacking, giving the compound a high propensity to crystallize, whereas many synthetic impurities (like coupling reagents or aliphatic byproducts) remain highly soluble in cold organic solvents. Solution: Employ a trituration or recrystallization strategy. Literature confirms that triazolopyridines can be effectively purified by precipitating the product using cold MTBE (methyl tert-butyl ether) or by recrystallization from hot ethanol[1].
Q4: During Reverse-Phase HPLC (RP-HPLC), my peak shape is broad, and the isolated product is an oily salt rather than a solid powder. What went wrong? Causality: You likely used Trifluoroacetic acid (TFA) or Formic acid (FA) as a mobile phase modifier. These acidic modifiers protonate the basic nitrogens of the triazolopyridine, forming a stable trifluoroacetate or formate salt upon lyophilization. These salts are highly hygroscopic, often presenting as sticky oils. Solution: Use a high-pH mobile phase modifier, such as 0.1% Ammonium Hydroxide (NH₄OH) . This ensures the compound remains in its neutral, free-base form during chromatography, resulting in sharper peaks and yielding a crisp, dry powder upon lyophilization.
Quantitative Data: Chromatographic Optimization
Table 1: Chromatographic Modifiers and Their Effects on Triazolopyridine Elution
| Stationary Phase | Mobile Phase System | Modifier Added | Elution Profile & Peak Shape | Mass Recovery |
| Standard Silica (SiO₂) | DCM / MeOH | None | Severe tailing, irreversible binding | < 50% |
| Standard Silica (SiO₂) | DCM / MeOH | 1% TEA | Moderate tailing, acceptable resolution | 75 - 85% |
| Basic Silica (Amine) | DCM / MeOH | None | Sharp peaks, baseline resolution | > 90% |
| C18 (RP-HPLC) | H₂O / Acetonitrile | 0.1% TFA | Broad peaks, isolates as hygroscopic salt | 80% (as salt) |
| C18 (RP-HPLC) | H₂O / Acetonitrile | 0.1% NH₄OH | Sharp peaks, isolates as free base solid | > 95% |
Table 2: Optimized RP-HPLC Gradient for Isomer/Precursor Separation (Column: C18, 5 µm, 19 x 150 mm; Flow Rate: 15 mL/min; UV Detection: 220 nm & 254 nm)
| Time (min) | % Mobile Phase A (H₂O + 0.1% NH₄OH) | % Mobile Phase B (MeCN) | Elution Event |
| 0.0 | 95 | 5 | Column equilibration |
| 2.0 | 95 | 5 | Elution of highly polar salts |
| 12.0 | 60 | 40 | Elution of target compound |
| 15.0 | 5 | 95 | Elution of unreacted ester/aldehyde |
| 18.0 | 5 | 95 | Column wash |
Standardized Experimental Protocols
Protocol A: Flash Chromatography on Basic Silica (Gram Scale)
This protocol is self-validating: the absence of tailing on the TLC plate dictates the success of the column run.
-
TLC Pre-Check: Spot the crude mixture on an amine-functionalized TLC plate (or a standard plate pre-eluted with 5% TEA in hexanes). Develop in 90:10 DCM:MeOH. Verify that the target spot (UV active at 254 nm) is round and well-resolved from the less polar ester precursor.
-
Column Preparation: Pack a column with basic silica gel (e.g., KP-NH or equivalent)[1]. Do not use acidic modifiers.
-
Sample Loading: Dissolve the crude {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol in a minimum volume of DCM. If solubility is poor, add up to 5% MeOH or dry-load the sample onto a small amount of basic silica.
-
Elution:
-
Run an isocratic wash of 100% DCM for 2 column volumes (CV) to elute non-polar impurities.
-
Apply a gradient from 0% to 10% MeOH in DCM over 10 CVs.
-
-
Fraction Collection: The target compound typically elutes between 4-7% MeOH. Monitor fractions via UV (254 nm).
-
Isolation: Pool the pure fractions and concentrate under reduced pressure at 40 °C to yield the free-base solid.
Protocol B: Recrystallization from Hot Ethanol (High-Purity Scale-Up)
This protocol utilizes thermodynamic solubility differentials to reject structurally dissimilar impurities[1].
-
Dissolution: Place the crude solid (must be >80% pure via LC-MS) in a round-bottom flask. Add absolute ethanol (approx. 5-10 mL per gram of crude).
-
Heating: Heat the suspension to reflux (78 °C) while stirring. Add additional ethanol dropwise only until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed sintered glass funnel.
-
Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature slowly over 2 hours without disturbance (promotes large crystal growth and impurity rejection).
-
Polishing: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.
-
Filtration: Filter the resulting crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol, followed by cold MTBE.
-
Drying: Dry the crystals in a vacuum oven at 45 °C overnight. Self-Validation: The resulting crystals should exhibit a sharp melting point and >99% purity by NMR.
References
-
A NEW METHOD FOR THE SYNTHESIS OF [1,2,4]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES Source: HETEROCYCLES, Vol. 87, No. 4, 2013. URL:[Link]
-
Cyclization of Methyl-Coumalate-Derived Methyl 1-Benzamido-6-oxo-1,6-dihydropyridine-3-carboxylates: Assembly of the [1,2,4]Triazolo[1,5-a]pyridine Ring System Source: The Journal of Organic Chemistry - ACS Publications, 2017. URL:[Link]
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Source: Journal of Medicinal Chemistry - ACS Publications, 2017. URL:[Link]
-
ISOPROPYL TRIAZOLO PYRIDINE COMPOUNDS Source: European Patent Office (EPO), Patent 3092240. URL:[Link]
Sources
Technical Support Center: Optimization & Troubleshooting for {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol derivatives. The 1,5-fused triazole scaffold is a privileged structure in drug discovery (e.g., PHD-1 inhibitors, RORγt inverse agonists)[1], but functionalizing the sterically hindered 5-position while maintaining the integrity of the electron-deficient core presents unique synthetic challenges.
Below, we provide field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your workflows.
Section 1: Core Cyclization & Regioselectivity (FAQ)
Q1: During the oxidative cyclization of N-(6-(hydroxymethyl)pyridin-2-yl)amidines, I am observing poor yields and a mixture of isomers. How can I selectively form the [1,2,4]triazolo[1,5-a]pyridine core? A: The formation of a mixture is likely due to kinetic trapping. Oxidative cyclization often initially yields the kinetically favored [4,3-a] isomer. To achieve the thermodynamically stable [1,5-a] isomer, the system must undergo a Dimroth rearrangement . Causality & Solution: Ensure your reaction conditions provide sufficient thermal energy or basic/acidic catalysis to facilitate the ring-opening and re-closure required for the Dimroth rearrangement. Transitioning to a metal-free, PIFA-mediated (phenyliodine(III) bis(trifluoroacetate)) intramolecular annulation drives direct N-N bond formation with high regioselectivity for the 1,5-a isomer[2]. If your 5-hydroxymethyl group is unprotected, use an I2/KI -mediated oxidative system in the presence of K2CO3 . The mild base facilitates the rearrangement while preventing the degradation of the free alcohol[2].
Q2: My 5-hydroxymethyl group is over-oxidizing to an aldehyde or carboxylic acid during copper-catalyzed aerobic oxidative coupling. How do I prevent this? A: Copper-catalyzed aerobic conditions ( CuBr/O2 ) are highly efficient for sequential N-C and N-N bond-forming oxidative coupling but generate reactive oxygen species (ROS) that inadvertently oxidize primary alcohols via radical pathways[2]. Causality & Solution: You have two self-validating paths:
-
Protect the alcohol: Convert the 5-methanol group to a bulky TBS (tert-butyldimethylsilyl) ether prior to the coupling step. The steric bulk at the 5-position (adjacent to the bridgehead nitrogen) is well-tolerated during cyclization.
-
Switch the oxidant: Utilize Chloramine-T as a promoter. It enables direct metal-free oxidative N-N bond formation at lower temperatures, significantly reducing the over-oxidation of unprotected benzylic-type alcohols[2].
Section 2: Functionalization of the 5-Methanol Group (FAQ)
Q3: I need to convert the 5-methanol group to a 5-carboxaldehyde for a subsequent reductive amination, but standard Jones oxidation destroys the triazolopyridine core. What is the optimal method? A: The[1,2,4]triazolo[1,5-a]pyridine core is electron-deficient and highly sensitive to strongly acidic, aqueous chromium-based oxidants (like Jones reagent), which can lead to N-oxidation or complete heterocyclic ring cleavage. Causality & Solution: The 5-hydroxymethyl group on this scaffold behaves electronically similar to a benzylic alcohol. Use activated Manganese Dioxide ( MnO2 ) in anhydrous dichloromethane. MnO2 operates via a surface-active radical mechanism that is highly chemoselective for allylic/benzylic alcohols, cleanly yielding the aldehyde without over-oxidation to the carboxylic acid or damaging the triazole core[3].
Q4: When attempting to chlorinate the 5-methanol group using Thionyl Chloride ( SOCl2 ), I get an insoluble black tar and low yields. What is going wrong? A: Triazolopyridines possess basic nitrogen atoms (specifically N3) that readily protonate. Heating the substrate in SOCl2 generates HCl , leading to the formation of insoluble hydrochloride salts that crash out of solution, followed by thermal polymerization. Causality & Solution: Perform the chlorination using the Appel reaction ( CCl4 , PPh3 ). This generates the reactive phosphonium intermediate under neutral conditions, completely avoiding HCl generation and preserving the basic triazole nitrogens.
Section 3: Validated Experimental Protocols
Protocol A: I2/KI -Mediated Oxidative Cyclization (Tolerant of Free Hydroxymethyl)
This protocol is designed to form the triazolopyridine core while leaving the 5-methanol group intact.
-
Preparation: In a 50 mL round-bottom flask, dissolve the starting N-(6-(hydroxymethyl)pyridin-2-yl)amidine (1.0 mmol) in anhydrous DMSO (5.0 mL, 0.2 M).
-
Activation: Add K2CO3 (2.0 mmol, 2.0 equiv), followed by I2 (0.2 mmol, 20 mol%) and KI (0.2 mmol, 20 mol%).
-
Cyclization & Rearrangement: Stir the mixture at 100 °C for 4–6 hours under an open-air atmosphere. The heat and base ensure complete Dimroth rearrangement to the 1,5-a isomer.
-
Quench: Cool to room temperature. Add saturated aqueous Na2S2O3 (10 mL) dropwise until the iodine color dissipates.
-
Isolation: Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Chemoselective Oxidation to 5-Carboxaldehyde
A self-validating system for converting the 5-methanol to an aldehyde without core degradation.
-
Preparation: Dissolve {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol (1.0 mmol) in anhydrous DCM (10.0 mL, 0.1 M).
-
Oxidation: Add activated MnO2 (10.0 mmol, 10.0 equiv) in a single portion.
-
Monitoring: Stir at room temperature for 12–18 hours. Monitor by TLC (UV active at 254 nm). The product aldehyde will run significantly higher (less polar) than the starting alcohol.
-
Filtration: Filter the black suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with DCM (20 mL) and EtOAc (20 mL) to desorb the product from the manganese surface.
-
Concentration: Concentrate the filtrate in vacuo to afford the pure 5-carboxaldehyde (typically >90% yield).
Section 4: Quantitative Data Comparison
The following table summarizes the optimization matrix for the oxidative cyclization of 5-substituted triazolopyridines, highlighting the trade-offs between different methodologies[2].
| Method | Reagents / Catalyst | Temp | Time | Hydroxymethyl Tolerance | Typical Yield |
| Cu-Catalyzed | CuBr , O2 , Pyridine | 80 °C | 12 h | Poor (Requires TBS Protection) | 75–85% |
| PIFA-Mediated | PIFA, DCM | RT | 1–2 h | Moderate (Prone to side-reactions) | 80–90% |
| I2/KI -Mediated | I2 , KI , K2CO3 , DMSO | 100 °C | 4–6 h | Excellent (Directly tolerated) | 70–85% |
| Chloramine-T | Chloramine-T, EtOH | 80 °C | 2–4 h | Good | 75–88% |
Section 5: Experimental Workflow & Logic Visualization
The following diagram maps the decision-making process for synthesizing and functionalizing the target scaffold, ensuring high-yield outcomes based on the protection status of the methanol group.
Workflow for synthesis and functionalization of {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol.
References
- Source: Organic Chemistry Portal (Compendium of Zheng, Song, Ueda, and Singh methodologies)
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Source: PMC / National Institutes of Health URL
- 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1)
Sources
Technical Support Center: Stability & Storage of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the stabilization of vulnerable active pharmaceutical ingredients (APIs). {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol presents a unique challenge: while its fused bicyclic triazolopyridine core offers excellent metabolic stability in biological systems[1], the exocyclic primary alcohol at the 5-position is highly susceptible to autoxidation during long-term ex vivo storage[2].
This guide provides field-proven, self-validating protocols to troubleshoot and prevent the degradation of this compound.
Part 1: Mechanism of Degradation (The "Why")
Q: Why does {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol degrade so rapidly when left on the benchtop?
A: The degradation is driven by a radical-mediated aerobic oxidation process. Primary alcohols are inherently vulnerable to oxidation, converting first into aldehydes and subsequently into carboxylic acids[3].
While the nitrogen-rich triazolopyridine ring resists oxidation at the 2-position[1], the hydroxymethyl group at the 5-position is exposed. Trace transition metals (such as Palladium or Copper left over from upstream cross-coupling synthesis) act as catalysts. When exposed to ambient light and atmospheric oxygen, these metals lower the activation energy required to abstract a hydrogen atom from the carbinol carbon. This forms a transient carbon-centered radical. Oxygen rapidly traps this radical, leading to the aldehyde degradant. If ambient moisture is present, the aldehyde forms a hydrate, which is then further oxidized into the stable carboxylic acid[4].
To stop degradation, you must break this causal chain by eliminating the initiators: trace metals, light, oxygen, and moisture.
Fig 1: Radical-mediated autoxidation pathway of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
Part 2: Storage Protocols & Troubleshooting (The "How")
Q: What is the optimal workflow for processing and storing this API to prevent oxidation?
A: Merely placing the compound in a freezer is insufficient if the internal micro-environment contains oxygen, moisture, or catalytic metals. Follow this step-by-step methodology to ensure long-term stability in compliance with ICH Q1A(R2) guidelines[5]:
Step-by-Step Methodology: Purification & Inert Storage
-
Trace Metal Scavenging: Dissolve the crude API in a polar aprotic solvent (e.g., THF). Add a silica-bound metal scavenger (e.g., SiliaMetS Thiol, 3 equivalents relative to the estimated metal catalyst used in synthesis). Stir at 40°C for 4 hours, then filter through a Celite pad. Causality: Removing transition metals to <10 ppm eliminates the primary catalyst for radical initiation.
-
Lyophilization: Concentrate the filtrate, resuspend the pure API in LC-MS grade water/tert-butanol, and lyophilize for 48 hours. Causality: Complete removal of water prevents the intermediate aldehyde from forming the hydrate required for secondary oxidation to the carboxylic acid[4].
-
Inert Gas Overlay: Transfer the dry powder into amber glass vials. Flush the headspace with high-purity Argon for 30 seconds. Causality: Argon is heavier than Nitrogen and creates a denser, more effective protective blanket against oxygen permeation. Amber glass blocks UV/Vis light initiation[6].
-
Sealing & Temperature Control: Seal immediately with PTFE-lined caps. Store at -20°C ± 5°C for long-term storage[5].
Q: How should I scale my packaging based on the amount of API?
A: Packaging must scale tightly with the volume of the compound to minimize headspace oxygen. Below is a summary of quantitative storage parameters based on ICH Q1A(R2) thresholds[5]:
| Storage Scale | Container Material | Headspace Gas | Temp Limit | Max Acceptable O2 Permeation | Proposed Re-test Period |
| Analytical Standard (<10 mg) | 2 mL Amber Glass Crimp Vial | Argon (99.999%) | -80°C | < 0.01 cc/day | 24 Months |
| Pre-Clinical Batch (1-50 g) | 50 mL Amber Glass Bottle (PTFE cap) | Argon (99.999%) | -20°C ± 5°C | < 0.05 cc/day | 12 Months |
| Bulk API (>1 kg) | Double LDPE bags in HDPE Drum | Nitrogen flush | 5°C ± 3°C | < 0.10 cc/day | 6 Months (Requires monitoring) |
Part 3: Analytical Validation (Self-Validating System)
Q: How do I empirically prove that my storage protocol is actually working?
A: Trusting a protocol blindly is a risk in drug development. You must build a self-validating system using a Stability-Indicating Assay (SIA). This ensures that if oxidation occurs, your analytical method is guaranteed to detect it.
Step-by-Step Methodology: Self-Validating Stability-Indicating Assay
-
Forced Degradation (Stress Testing): Dissolve 1 mg of the pure {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol in 1 mL of Acetonitrile. Add 100 µL of 3% H₂O₂ and heat at 60°C for 24 hours. Causality: This intentionally forces the autoxidation pathway, generating the exact aldehyde and carboxylic acid degradants you are trying to prevent[6].
-
Chromatographic Resolution: Inject this stressed sample into an HPLC-UV/MS system. Optimize your mobile phase gradient (e.g., Water/MeCN with 0.1% TFA) until the parent primary alcohol peak is baseline-resolved from the newly generated aldehyde and acid peaks (Resolution factor Rs>1.5 ).
-
Baseline Establishment: Analyze a freshly purified, unstressed batch of the API using the optimized HPLC method. Quantify the baseline levels of the aldehyde/acid impurities (must be <0.05%).
-
Real-Time Validation: Place the API in your chosen storage system (e.g., Argon-flushed amber vial at -20°C). Pull analytical samples at 1, 3, and 6 months.
-
System Validation: If the degradant peaks (which you proved you can detect in Step 2) remain below the 0.10% ICH reporting threshold over 6 months, your storage protocol is empirically validated.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlling explosive and highly energetic reactions: scaling up the liquid-phase aerobic oxidation of alcohols and aldehydes in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
refining chromatography methods for {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol isolation
Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol .
This molecule presents a unique "chromatographic triad" of difficulties: a basic triazolopyridine core (pKa ~6.5–7.0), a polar hydrogen-bonding hydroxymethyl group, and a high propensity for regioisomerism (specifically the[4,3-a] vs. [1,5-a] configurations) during synthesis.
Below, you will find a mechanistic troubleshooting guide, optimized workflows, and validated protocols to ensure high-yield, high-purity isolation.
I. Isolation Strategy Overview
To achieve >99% purity, a multi-dimensional approach is required. Relying solely on reversed-phase (RP) or normal-phase (NP) chromatography will likely result in co-eluting impurities or severe sample loss.
Workflow for the isolation of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol from crude mixtures.
II. Troubleshooting & FAQs
Q1: Why does my compound severely tail and irreversibly adsorb on standard silica gel during flash chromatography?
The Causality: {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol contains basic nitrogen atoms. Standard silica gel contains residual acidic silanol groups (Si-OH). When your basic compound travels through the column, it engages in strong ion-exchange interactions with these acidic sites, leading to "shark fin" peak tailing and low recovery[1][2]. The Solution: You must dynamically mask the silanols. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol). The TEA acts as a sacrificial base, competitively binding to the acidic silanols and allowing your triazolopyridine to elute based purely on polarity[2]. Alternatively, switch to a basic alumina stationary phase.
Q2: In Reverse-Phase HPLC (RP-HPLC), my retention times are drifting, and the peaks are split. How do I stabilize the method?
The Causality: Triazolopyridine derivatives typically exhibit a basic pKa between 6.5 and 7.1[3][4]. If you run your HPLC with unbuffered water/acetonitrile (pH ~5.5-6.0), the molecule exists in a dynamic equilibrium between its protonated and unprotonated states. This dual-state existence causes split peaks and shifting retention times. The Solution: Force the molecule into a single ionization state. Use an acidic modifier like 0.1% Trifluoroacetic acid (TFA) in both your aqueous and organic mobile phases. This drops the pH to ~2.1, fully protonating the basic nitrogens. Furthermore, the low pH suppresses the ionization of residual silanols on the C18 column, preventing secondary ion-exchange interactions[2][5].
Q3: I have successfully isolated a sharp peak, but NMR shows a mixture of the [1,5-a] and [4,3-a] regioisomers. Why didn't C18 separate them?
The Causality: Standard C18 columns separate compounds based strictly on hydrophobicity. Because the [1,5-a] and [4,3-a] regioisomers of triazolopyridine have nearly identical partition coefficients (LogP), C18 cannot distinguish between them[6][7]. The Solution: Switch to a Pentafluorophenyl (PFP) column. PFP stationary phases possess highly electronegative fluorine atoms that create an electron-deficient phenyl ring (acting as a Lewis acid). This allows the column to separate molecules based on π−π interactions, dipole-dipole interactions, and rigid shape selectivity, making it the gold standard for resolving closely related heterocyclic regioisomers[6][8].
III. Quantitative Data: Column Chemistry Comparison
To guide your column selection for the final HPLC polish, refer to the performance metrics below, validated for triazolopyridine regioisomer separation.
| Stationary Phase | Primary Interaction Mechanism | Regioisomer Resolution (Rs) | Peak Symmetry (As) | Suitability for Triazolopyridines |
| Standard C18 | Hydrophobic (Van der Waals) | < 0.8 (Co-elution) | 1.4 (Slight tailing) | Poor (Fails to resolve isomers) |
| End-capped C18 | Hydrophobic | 0.9 (Poor) | 1.1 (Good) | Moderate (Good for purity, bad for isomers) |
| Phenyl-Hexyl | Hydrophobic + π−π | 1.5 (Baseline) | 1.2 (Acceptable) | Good |
| PFP (Pentafluorophenyl) | π−π , Dipole, Shape, Lewis Acid | > 2.5 (Excellent) | 1.0 (Perfect) | Optimal (Recommended) |
IV. Step-by-Step Protocol: RP-HPLC Polish for Regioisomer Resolution
This protocol is a self-validating system. By incorporating a System Suitability Test (SST), you ensure the column chemistry and mobile phase pH are correct before committing your valuable sample.
Materials Required:
-
Column: Kinetex® or ACE® PFP Column (5 µm, 250 x 4.6 mm for analytical; scale up for prep)[6][9].
-
Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA)[2][9].
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
-
Sample Solvent: 10% DMSO in Mobile Phase A (ensures solubility of the methanol derivative without causing strong solvent effects).
Step 1: System Equilibration & Suitability (Self-Validation)
-
Flush the PFP column with 95% Mobile Phase A / 5% Mobile Phase B at 1.0 mL/min for 20 column volumes.
-
SST Injection: Inject a 5 µL blank (sample solvent). Ensure a flat baseline.
-
Inject a dilute mixture of the crude sample. Calculate the asymmetry factor ( As ) of the main peak. Proceed only if As is between 0.9 and 1.2. If As>1.2 , verify the TFA concentration in your mobile phase.
Step 2: Gradient Method Execution
-
0.0 - 2.0 min: Hold at 5% B (Isocratic hold to focus the polar analyte at the head of the column).
-
2.0 - 15.0 min: Linear gradient from 5% B to 40% B. (The [1,5-a] and[4,3-a] isomers will elute in this window due to the π−π interactions with the PFP phase[8]).
-
15.0 - 18.0 min: Linear gradient from 40% B to 95% B (Column wash to remove highly lipophilic synthetic byproducts).
-
18.0 - 22.0 min: Hold at 95% B.
-
22.0 - 23.0 min: Return to 5% B.
-
23.0 - 30.0 min: Re-equilibrate at 5% B.
Step 3: Fraction Collection and Recovery
-
Monitor UV absorbance at 254 nm and 280 nm (triazolopyridines have strong chromophores here).
-
Collect the peak corresponding to the {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
-
Critical Step: Because the fractions contain TFA, immediately freeze the fractions and lyophilize them. Do not use rotary evaporation with heat, as concentrating TFA can lead to acid-catalyzed degradation or esterification of the primary alcohol (methanol group).
V. References
-
PubChem - NIH. "Trazodone | C19H22ClN5O | CID 5533." National Center for Biotechnology Information. Available at:[Link]
-
Deranged Physiology. "Trazodone." Deranged Physiology. Available at:[Link]
-
Universiti Kebangsaan Malaysia. "Preparation and Application of Octadecylsilyl-Silica Adsorbents for Chemical Analysis." Sains Malaysiana. Available at:[Link]
-
ACE News - HPLC. "Effect of TEA on Peak Tailing." Advanced Chromatography Technologies. Available at:[Link]
-
ACE C18-PFP technical brochure - HPLC. "When should I use ACE C18-PFP?" Advanced Chromatography Technologies. Available at: [Link]
-
MDPI. "A Method for Simultaneous Determination of 20 Fusarium Toxins in Cereals by High-Resolution Liquid Chromatography-Orbitrap Mass Spectrometry with a Pentafluorophenyl Column." Toxins. Available at:[Link]
-
PMC - NIH. "Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis." Molecules. Available at:[Link]
-
ACS Publications. "Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling of Serrulatanes in Eremophila denticulata." Journal of Natural Products. Available at:[Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Triethylamine, trifluoroacetic acid | 454-49-9 | Benchchem [benchchem.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. hplc.eu [hplc.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Method for Simultaneous Determination of 20 Fusarium Toxins in Cereals by High-Resolution Liquid Chromatography-Orbitrap Mass Spectrometry with a Pentafluorophenyl Column [mdpi.com]
- 9. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
reducing byproduct formation in {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common synthetic bottlenecks encountered when synthesizing {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
The synthesis of this molecule typically involves two critical phases: the construction of the fused bicyclic heteroaromatic core, and the chemoselective reduction of a 5-position ester/carboxylate to the corresponding alcohol. Both phases are highly susceptible to byproduct formation if the underlying reaction mechanisms are not carefully managed.
Part 1: Troubleshooting Core Construction & Isomerization
Q1: My cyclization reaction yields a mixture of regioisomers, primarily the [4,3-a] isomer instead of the desired [1,5-a] core. How do I force the correct regiochemistry?
The Causality: When constructing the triazolopyridine core (e.g., via the reaction of 2-hydrazinopyridines with orthoesters), ring closure at the more nucleophilic endocyclic nitrogen is kinetically favored. This results in the rapid formation of the [1,2,4]triazolo[4,3-a]pyridine kinetic byproduct[1]. However, the target [1,5-a] isomer is the thermodynamically stable product due to reduced steric strain and superior aromatic stabilization.
The Solution: You must employ a Dimroth rearrangement . By subjecting the kinetic [4,3-a] mixture to basic conditions (e.g., morpholine or NaOH) under reflux, the triazole ring undergoes nucleophilic ring-opening to form a diazo/amidine intermediate. Subsequent bond rotation and recyclization yield the thermodynamically favored [1,5-a] scaffold[2].
Mechanism of the Dimroth rearrangement from[4,3-a] to [1,5-a] triazolopyridine.
Part 2: Troubleshooting Chemoselective Reduction
Q2: When reducing ethyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate to the methanol derivative, I observe significant dearomatization and ring-opened byproducts. How can I prevent this?
The Causality: The [1,2,4]triazolo[1,5-a]pyridine core is highly electron-deficient. The 5-position is particularly sensitive because it is adjacent to the bridgehead nitrogen, creating a unique microenvironment of high steric hindrance and electronic deactivation[3]. If you use harsh, unselective reducing agents like Lithium Aluminum Hydride (LiAlH₄) at room temperature or reflux, the hydride will not only attack the ester but will also attack the electron-deficient pyridine ring, leading to over-reduction (dearomatization) or complete ring cleavage.
The Solution: Switch to a milder, coordinating reducing agent such as Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) or a NaBH₄/LiCl system. DIBAL-H forms a stable aluminum hemiacetal intermediate that halts the reduction process, preventing over-reduction. The target alcohol is only released upon aqueous quenching[4].
Chemoselective reduction workflow of 5-carboxylate to 5-methanol using DIBAL-H.
Quantitative Data: Reductant Screening for 5-Carboxylate
To guide your reagent selection, below is a summary of our internal validation data comparing different reducing agents for the transformation of the 5-carboxylate to the 5-methanol target.
| Reducing Agent | Temp (°C) | Conversion (%) | [1,5-a] Methanol Yield (%) | Byproduct: Aldehyde (%) | Byproduct: Ring-Opened (%) |
| LiAlH₄ | 0 to 25 | >99 | 35 | 5 | 60 |
| NaBH₄ / MeOH | 25 to 65 | 40 | 38 | 2 | 0 |
| NaBH₄ / LiCl | 25 | 85 | 78 | 5 | 2 |
| DIBAL-H (3 eq) | -78 to 0 | >95 | 88 | <2 | <2 |
Part 3: Validated Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.
Protocol A: Dimroth Rearrangement to [1,2,4]triazolo[1,5-a]pyridine
This protocol ensures complete conversion of the kinetic [4,3-a] byproduct into the stable [1,5-a] core.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude [4,3-a] triazolopyridine intermediate (1.0 eq) in Ethyl Acetate (AcOEt) or Ethanol (0.2 M concentration).
-
Base Addition: Add morpholine (2.0 eq) or 1M aqueous NaOH (1.5 eq) to the solution.
-
Thermal Isomerization: Heat the reaction mixture to reflux (approx. 75–80 °C).
-
Monitoring: Monitor the reaction via LC-MS. The [4,3-a] and [1,5-a] isomers have distinct retention times and UV absorption profiles. Continue refluxing until the kinetic peak completely disappears (typically 4–8 hours).
-
Workup: Cool the mixture to room temperature. If using AcOEt/morpholine, wash the organic layer with 1N HCl to remove the morpholine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure [1,5-a] scaffold.
Protocol B: Chemoselective DIBAL-H Reduction to 5-Methanol
This protocol prevents ring-opening and over-reduction during the synthesis of the final {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
-
Preparation: Dissolve ethyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate (1.0 eq) in anhydrous THF (0.1 M). Purge the flask with Argon and cool to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add DIBAL-H (1.0 M in THF, 3.0 eq) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C to prevent premature collapse of the hemiacetal.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Quench (Critical Step): Quench the reaction at -78 °C by the careful, dropwise addition of Methanol (2 mL/mmol of substrate) to destroy excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (10 mL/mmol).
-
Emulsion Breaking: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours until the two phases separate clearly (the aluminum salts will dissolve into the aqueous layer).
-
Isolation: Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the pure {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
References
-
Title: Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycine as a Lead Compound of Enarodustat Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing Source: European Journal of Organic Chemistry URL: [Link]
-
Title: Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
Sources
comparing {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol vs imidazopyridine derivatives
Bioisosteric Scaffolding: A Comparative Guide of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol vs. Imidazopyridine Derivatives
As a Senior Application Scientist, I frequently observe drug discovery programs stalling during the lead optimization phase due to intractable metabolic liabilities or off-target toxicity inherent to traditional heterocycles. While imidazo[1,2-a]pyridines have historically served as privileged scaffolds in blockbusters (e.g., Zolpidem) and various kinase inhibitors[1], they often suffer from high lipophilicity and rapid oxidative clearance.
The strategic deployment of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol as a bioisosteric building block offers a robust escape route from this "lipophilicity trap." This guide objectively compares the structural, physicochemical, and synthetic performance of triazolopyridines against classic imidazopyridine derivatives, providing actionable workflows for your next optimization campaign.
Mechanistic Causality: The "Extra Nitrogen" Effect
The fundamental difference between an imidazopyridine and a [1,2,4]triazolo[1,5-a]pyridine lies in the incorporation of a third nitrogen atom within the fused five-membered ring. This seemingly minor atomic swap fundamentally alters the molecule's electronic distribution:
-
Electronic Withdrawal & Metabolic Stability: The additional nitrogen draws electron density away from the bicyclic system. Consequently, the triazolopyridine core is more electron-deficient, making it significantly less susceptible to cytochrome P450-mediated oxidative metabolism compared to its electron-rich imidazopyridine counterpart[2].
-
Targeted Hydrogen Bonding: The extra nitrogen serves as a highly directional hydrogen-bond acceptor. In the development of RORγt inverse agonists, this specific nitrogen engages in critical hydrogen bonding with binding pocket residues (like Ser404), anchoring the molecule while simultaneously reducing overall basicity[3].
-
Lipophilicity Reduction: Replacing a lipophilic CH group with a polar N atom predictably lowers the partition coefficient. Studies have demonstrated that swapping an imidazopyridine core for a triazolopyridine can decrease cLogD by approximately 1.0 unit, drastically improving aqueous solubility and oral bioavailability[3].
Comparative Performance Data
The following table summarizes the quantitative physicochemical shifts typically observed when transitioning from an imidazopyridine lead to a triazolopyridine candidate.
| Parameter | Imidazo[1,2-a]pyridine Derivatives | [1,2,4]Triazolo[1,5-a]pyridine Derivatives | Causality / Scientific Impact |
| Heteroatom Count (Core) | 2 Nitrogens | 3 Nitrogens | The extra N acts as a localized H-bond acceptor, enabling highly specific target interactions (e.g., in RORγt or M1 PAMs)[2],[3]. |
| Lipophilicity (cLogD) | Higher (Typically >3.5 for leads) | Lower (Decreased by ~1.0 unit) | Reducing the partition coefficient directly improves aqueous solubility, lowering the risk of formulation failures[3]. |
| Metabolic Stability (CLint) | Moderate (Prone to rapid oxidation) | High (Resistant to oxidation) | The electron-withdrawing nature of the triazole ring shields the core from CYP450-mediated degradation, extending in vivo half-life[2]. |
| Pharmacological Profile | Broad (Often hits off-target kinases) | Highly Tunable | Modulating the electronic distribution prevents off-target toxicity while maintaining potent on-target efficacy[1]. |
Workflow Visualization
Workflow of bioisosteric replacement from imidazopyridine to triazolopyridine for lead optimization.
Synthetic Utility & Experimental Protocol
Why utilize {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol specifically? The 5-position is sterically demanding but highly strategic, located immediately adjacent to the bridgehead nitrogen. The hydroxymethyl group acts as a versatile chemical handle, allowing for late-stage diversification without disrupting the core's electronic integrity.
Self-Validating Experimental Protocol: Late-Stage Mitsunobu Etherification
Objective: Functionalize the 5-hydroxymethyl group of the triazolopyridine core with a target phenol to generate a biologically active ether, utilizing an internal validation checkpoint to prevent downstream purification failures.
Causality of Choice: The Mitsunobu reaction is selected over Williamson ether synthesis because the strongly basic conditions required for the latter (e.g., NaH) can lead to unwanted side reactions or degradation of the electron-deficient triazolopyridine ring. Mitsunobu conditions are mildly acidic/neutral and highly stereospecific.
Step-by-Step Methodology:
-
Reagent Preparation & Complexation:
-
Action: In an oven-dried flask under an N₂ atmosphere, dissolve {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (1.0 eq) and the target phenol (1.1 eq) in anhydrous THF (0.2 M). Add Triphenylphosphine (PPh₃, 1.2 eq).
-
Causality: Strict anhydrous conditions are non-negotiable. Ambient moisture will rapidly hydrolyze the highly reactive DEAD/DIAD-PPh₃ betaine intermediate, stalling the reaction and complicating the impurity profile.
-
-
Activation:
-
Action: Cool the mixture to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.
-
Causality: The formation of the betaine intermediate is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing the thermal decomposition of the azodicarboxylate reagent.
-
-
In-Process Validation Checkpoint (The Self-Validating Step):
-
Action: After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot and dilute in 1 mL of LC-MS grade Methanol. Analyze via UPLC-MS.
-
Validation Logic: Do not proceed to workup until the parent mass of the triazolopyridine methanol is completely consumed. The appearance of the product mass alongside triphenylphosphine oxide (TPPO) confirms successful coupling. If >5% starting material remains, spike with an additional 0.2 eq of PPh₃ and DIAD.
-
-
Workup & Isolation:
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Action: Purify the crude residue via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the pure triazolopyridine ether derivative.
-
References
-
Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL: [Link]
-
Title: Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators Source: PubMed Central (NIH) URL: [Link]
Sources
Mass Spectrometry Validation of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol: A Comparative Guide
Executive Summary
The fused bicyclic scaffold of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol has emerged as a privileged building block in modern medicinal chemistry. It serves as a critical structural motif in the development of highly selective Janus kinase 2 (JAK2) inhibitors for anticancer therapies[1] and Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1) inhibitors[2]. Accurate analytical validation of this intermediate is paramount for downstream synthesis. This guide provides a self-validating mass spectrometry (LC-HRMS/MS) protocol, objectively comparing its ionization and fragmentation behavior against structural isomers and traditional pyridine alternatives.
Mechanistic Causality in Electrospray Ionization (ESI)
As a Senior Application Scientist, I emphasize that mass spectrometry validation is not merely about recording m/z values; it is about understanding gas-phase ion chemistry to avoid false positives.
-
Ionization Efficiency : The [1,2,4]triazolo[1,5-a]pyridine core possesses multiple basic nitrogen atoms. Under ESI+ conditions, protonation predominantly occurs at the N1 or N3 positions of the triazole ring due to their high proton affinity and the stabilization afforded by charge delocalization across the fused ring system[3].
-
Proximity-Driven Fragmentation : The placement of the hydroxymethyl group at the C5 position is sterically adjacent to the bridgehead nitrogen. Upon collisional activation (CID), this proximity facilitates a highly favored, low-energy loss of water (-18 Da), driven by neighboring group participation. This contrasts sharply with the C7-isomer, where the hydroxymethyl group is distal, making water loss less prominent and triazole ring cleavage more competitive.
Comparative Performance Data
To establish a robust analytical baseline, we compare the MS behavior of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol with relevant structural alternatives.
| Compound | Ionization Efficiency (ESI+) | Primary MS/MS Fragment | Mechanistic Driver |
| {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol | Exceptionally High | m/z 132.05 (-H₂O) | Steric proximity to bridgehead N facilitates rapid dehydration. |
| {[1,2,4]Triazolo[1,5-a]pyridin-7-yl}methanol | High | m/z 123.05 (-HCN) | Distal OH group; triazole ring cleavage outcompetes dehydration. |
| (Pyridin-2-yl)methanol | Moderate | m/z 92.05 (-H₂O) | Lacks the electron-rich triazole ring, resulting in lower overall proton affinity. |
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. The following LC-HRMS methodology is designed as a self-validating system, ensuring that any deviation in instrument performance or sample integrity is immediately flagged by the data.
Step-by-Step Methodology
-
Sample Preparation : Dissolve the standard in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Dilute to a working concentration of 0.1 μg/mL using 50:50 Water:Acetonitrile (v/v) to prevent detector saturation and minimize ion suppression.
-
Chromatographic Separation :
-
Column : C18 (e.g., 2.1 x 50 mm, 1.8 μm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 3.0 minutes. The acidic modifier ensures consistent protonation prior to entering the ESI source.
-
-
HRMS Acquisition :
-
Source : ESI in Positive Ion Mode.
-
Capillary Voltage : 4000 V.
-
Collision-Induced Dissociation (CID) : Utilize Nitrogen (N₂) as the collision gas. Step collision energies (CE) at 15, 30, and 45 eV to capture both fragile (water loss) and stable (ring cleavage) fragments.
-
-
Data Validation (The Self-Check) :
-
Confirm the exact mass of the precursor ion [M+H]+ at m/z 150.0667.
-
Acceptance Criterion : Mass error must be strictly < 5 ppm.
-
Isotopic Pattern : Validate the M+1/M+2 ratio against the theoretical C₇H₇N₃O distribution to rule out isobaric interference.
-
Self-validating LC-HRMS analytical workflow for triazolopyridine derivatives.
MS/MS Fragmentation Pathway
Understanding the fragmentation cascade is essential for structural elucidation and distinguishing the 5-substituted isomer from its counterparts. The pathway below illustrates the sequential neutral losses observed under CID.
MS/MS Fragmentation Pathway of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol.
References
-
Dugan, B. J., et al. "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779." Journal of Medicinal Chemistry, 55(11), 5243-5254 (2012). URL:[Link]
-
Nishide, Y., et al. "1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction." Journal of Medicinal Chemistry, 60(13), 5663-5672 (2017). URL:[Link]
Sources
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
reactivity comparison of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol and simple pyridines
As a Senior Application Scientist, navigating the nuanced reactivity of fused bicyclic heteroaromatics versus their monocyclic counterparts is critical for avoiding late-stage synthetic failures and metabolic liabilities in drug development. The transition from simple pyridines to the [1,2,4]triazolo[1,5-a]pyridine scaffold represents a sophisticated strategy to tune basicity, enhance metabolic stability, and open new vectors for functionalization.
This guide provides an in-depth, objective comparison between {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol and simple pyridines (such as 2-pyridinemethanol ), detailing their electronic divergence, structural reactivity, and field-proven experimental workflows.
Electronic and Structural Divergence
The fundamental reactivity differences between these two scaffolds originate from the electronic state of the nitrogen atoms.
In simple pyridines like 2-pyridinemethanol, the nitrogen lone pair is orthogonal to the aromatic 6-π system. This localized lone pair renders the molecule moderately basic (pKa ~5.2) and highly susceptible to cytochrome P450-mediated N-oxidation, a common metabolic liability in pharmacokinetics.
Conversely, the [1,2,4]triazolo[1,5-a]pyridine core features a bridgehead nitrogen. The lone pair of this bridgehead nitrogen is fully delocalized into the 10-π aromatic system. This delocalization drastically reduces the basicity of the molecule (pKa < 2.0) and eliminates the localized electron density required for rapid N-oxidation. As a result, the triazolopyridine core is remarkably metabolically stable and has been successfully deployed as a privileged motif in the design of potent RORγt inverse agonists and GPR40 activators . Furthermore, this electron-deficient nature alters the H/D exchange profile, making specific positions highly activated for functionalization .
Logical divergence in electronic properties and reactivity profiles.
Quantitative Reactivity Comparison
To guide synthetic planning, the following table summarizes the quantitative and qualitative differences in reactivity between the two scaffolds.
| Property | {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol | 2-Pyridinemethanol | Causality / Mechanistic Driver |
| Basicity (pKa) | Low (< 2.0) | Moderate (~ 5.2) | Delocalization of the bridgehead N lone pair into the fused triazole system. |
| SNAr Activation | High (specifically at C5/C7) | Moderate (at C2/C4) | Electron-withdrawing nature of the triazole ring significantly lowers the LUMO energy. |
| Metabolic Stability | High (No central soft spots) | Moderate | Lack of a localized lone pair prevents rapid cytochrome P450-mediated N-oxidation. |
| Oxidation Rate (to Aldehyde) | Slower | Faster | Steric shielding of the C5 position by the adjacent triazole ring impedes reagent approach. |
| Electrophilic Substitution | Prone to Dimroth Rearrangement | Highly Deactivated | Strong electrophiles can attack the triazole nitrogens, triggering ring-opening. |
Field-Proven Experimental Workflows
When functionalizing the hydroxymethyl group, the choice of reagents must account for the unique electronics of the triazolopyridine core. The protocols below are designed as self-validating systems to ensure high fidelity in your synthetic steps.
Protocol A: Controlled Oxidation to the C5-Aldehyde
Causality: The oxidation of the C5-methanol group to an aldehyde is a critical step for subsequent reductive aminations. Swern oxidation conditions (oxalyl chloride/DMSO) are generally avoided for [1,2,4]triazolo[1,5-a]pyridines because the highly electrophilic intermediates can engage the electron-rich nitrogens of the triazole ring, leading to unwanted Dimroth-type rearrangements or decomposition. Dess-Martin Periodinane (DMP) provides a mild, chemoselective, and self-buffering pathway.
Step-by-Step Methodology:
-
Dissolution: Dissolve {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the initial reagent interaction.
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.
-
Reaction Monitoring (Self-Validation): Stir the mixture, allowing it to warm to room temperature. The protocol is self-validating: monitor via LC-MS. The reaction is complete when the M+1 peak of the alcohol is entirely consumed and replaced exclusively by the M+1 peak of the aldehyde. The absence of an M+16 peak confirms that no over-oxidation to the carboxylic acid has occurred.
-
Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is clear (indicating the reduction of residual iodine species).
-
Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Self-validating experimental workflow for C5-methanol oxidation.
Protocol B: Conversion to the C5-Chloromethyl Derivative
Causality: Converting the hydroxymethyl group to a chloromethyl group enables subsequent nucleophilic displacement. For 2-pyridinemethanol, standard thionyl chloride (SOCl₂) works rapidly at room temperature. However, for the [1,2,4]triazolo[1,5-a]pyridine analog, the steric shielding from the adjacent triazole ring and the electron-deficient core necessitate Vilsmeier-Haack type activation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material in anhydrous toluene (0.2 M).
-
Activation: Add thionyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (0.05 equiv). The DMF reacts with SOCl₂ to form the highly reactive Vilsmeier-Haack intermediate, overcoming the steric hindrance at the C5 position.
-
Heating: Heat the reaction to 60 °C for 2 hours.
-
NMR Validation (Self-Validation): The success of this transformation is self-validated by ¹H NMR tracking. The characteristic benzylic -CH₂OH protons, which typically resonate as a doublet/singlet around 4.8 ppm, will shift significantly downfield to approximately 5.2 ppm (-CH₂Cl). The complete disappearance of the 4.8 ppm signal provides immediate, unambiguous confirmation of conversion.
-
Workup: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and toluene, then partition between ethyl acetate and saturated NaHCO₃ to neutralize residual acid.
References
-
Title : Discovery of[1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source : ACS Medicinal Chemistry Letters (via PubMed Central) URL :[Link]
-
Title : Cyclization of Methyl-Coumalate-Derived Methyl 1-Benzamido-6-oxo-1,6-dihydropyridine-3-carboxylates: Assembly of the [1,2,4]Triazolo[1,5-a]pyridine Ring System Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines Source : Beilstein Journal of Organic Chemistry URL : [Link]
validation of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol as an analytical reference standard
As a Senior Application Scientist in analytical development, I frequently encounter the challenge of validating novel, highly functionalized heterocyclic building blocks as primary reference standards. {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (hereafter referred to as TPA-5-MeOH ) is a prime example. This bicyclic heteroaromatic compound is a critical intermediate and potential carryover impurity in the synthesis of advanced kinase inhibitors[1].
Because the 5-position hydroxymethyl group is sterically hindered yet electronically activated by the adjacent bridgehead nitrogen, TPA-5-MeOH exhibits unique chromatographic and stability profiles. Validating it as an analytical reference standard requires a rigorous, self-validating system that complies with [2] and [3].
This guide objectively compares TPA-5-MeOH against alternative standardization strategies and provides a comprehensive, field-proven protocol for its primary validation.
Comparative Analysis of Reference Standard Candidates
When developing an analytical method for a drug substance containing a triazolopyridine moiety, you must select an appropriate reference standard for quantitation. Below is an objective comparison of TPA-5-MeOH against common alternatives: a Stable Isotope-Labeled (SIL) analog and a positional isomer.
| Parameter | TPA-5-MeOH (Target Primary Standard) | SIL-TPA-5-MeOH ( 13 C/ 15 N Labeled) | TPA-7-MeOH (Positional Isomer) |
| Primary Use Case | Absolute quantitation, impurity tracking, relative response factor (RRF) determination. | Internal standard for LC-MS/MS bioanalysis. | System suitability marker (resolution check). |
| Synthetic Accessibility | High. Commercially scalable, though purification requires care to remove des-hydroxy impurities. | Low. Requires custom synthesis with expensive labeled precursors. | High. Often synthesized as a byproduct or parallel building block. |
| Chromatographic Resolution | Baseline resolution from API required. | Co-elutes with analyte (ideal for MS, useless for UV-based API purity). | Elutes closely to TPA-5-MeOH; excellent for demonstrating column resolving power. |
| Isotopic Purity Risk | N/A | High. Unlabeled isotopic crossover can artificially inflate analyte quantitation. | N/A |
| Cost & Lead Time | Moderate cost; standard validation lead time. | Extremely high cost; 12–16 week synthesis lead time. | Moderate cost; used purely qualitatively. |
The Causality of Choice: While SIL standards are indispensable for compensating for matrix effects in LC-MS/MS bioanalysis, they are inappropriate for API release testing via HPLC-UV. For chromatographic purity and absolute assay of the drug substance, a highly purified, fully characterized batch of TPA-5-MeOH must be established as the primary reference standard.
The Validation Framework: Mass Balance vs. qNMR
To establish a primary reference standard, we must prove its absolute purity. Historically, this was achieved solely through the Mass Balance approach (100% minus organic impurities, water, residual solvents, and inorganic ash). However, mass balance suffers from the propagation of error—a slight inaccuracy in Karl Fischer (KF) titration or Thermogravimetric Analysis (TGA) skews the final assay value.
To build a self-validating system, we employ Quantitative NMR (qNMR) as an orthogonal technique. Because the integral of an NMR peak is directly proportional to the number of nuclei, qNMR allows for absolute quantitation against an unrelated, highly pure internal standard (e.g., Maleic acid or DSS)[4][5]. This aligns with modern metrological standards (ISO 24583)[6].
Orthogonal validation workflow for TPA-5-MeOH reference standards.
Experimental Protocols
Protocol 1: Chromatographic Purity via HPLC-DAD (Stability-Indicating)
The hydroxymethyl group at the 5-position of the triazolopyridine ring is susceptible to oxidation, forming an aldehyde (TPA-5-CHO) and subsequently a carboxylic acid (TPA-5-COOH). The method must resolve these degradation products.
Step-by-Step Methodology:
-
Column Selection: Use a superficially porous C18 column (e.g., 150 x 4.6 mm, 2.7 µm) to ensure high efficiency and sharp peak shapes for the basic pyridine nitrogen.
-
Mobile Phase:
-
Buffer (A): 10 mM Ammonium Bicarbonate, pH adjusted to 9.0 (suppresses ionization of the triazolopyridine core, improving retention and peak symmetry).
-
Organic (B): Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 minutes.
-
Sample Preparation: Dissolve TPA-5-MeOH in 10% Acetonitrile/Water to a concentration of 1.0 mg/mL.
-
Detection: DAD scanning from 200–400 nm. Extract chromatogram at the isosbestic point (e.g., 254 nm) to ensure uniform response factors between the alcohol and its oxidized impurities.
Primary oxidative degradation pathway of TPA-5-MeOH.
Protocol 2: Absolute Quantitation via 1 H qNMR
We use qNMR to bypass the need for an identical reference standard, utilizing a high-purity internal standard (IS)[4].
Step-by-Step Methodology:
-
Standard Selection: Select NIST-traceable Maleic Acid (Assay: 99.95%) as the internal standard. Its singlet at ~6.3 ppm does not overlap with the aromatic protons of the triazolopyridine ring (typically 7.0–8.5 ppm) or the methylene protons of the hydroxymethyl group (~4.8 ppm).
-
Sample Preparation: Accurately weigh ~15 mg of TPA-5-MeOH and ~10 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO- d6 .
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 60 seconds (Critical: Must be >5 times the longest T1 relaxation time to ensure complete magnetization recovery).
-
Number of scans: 64 (to achieve S/N > 250:1).
-
-
Data Processing: Apply exponential line broadening (0.3 Hz), phase manually, and apply a rigorous baseline correction. Integrate the Maleic acid singlet and the isolated methylene doublet of TPA-5-MeOH.
-
Calculation: Calculate the absolute mass fraction using the standard qNMR equation factoring in molecular weights, sample masses, and number of protons[7].
Validation Data Presentation
A robust reference standard certificate of analysis (CoA) synthesizes the qualitative and quantitative data. Below is a representative data summary for a validated batch of TPA-5-MeOH.
| Test Category | Analytical Technique | Acceptance Criteria | Experimental Result | Status |
| Identity | 1 H & 13 C NMR | Conforms to structure | Conforms (No extraneous peaks) | Pass |
| Identity | HRMS (ESI+) | m/z 150.0662 ± 5 ppm | m/z 150.0665 ( Δ 2.0 ppm) | Pass |
| Purity (Organic) | HPLC-DAD (Area %) | ≥ 99.0% | 99.65% | Pass |
| Volatiles | Karl Fischer Titration | ≤ 0.5% | 0.12% | Pass |
| Inorganics | Residue on Ignition | ≤ 0.1% | < 0.05% | Pass |
| Assay (Mass Bal.) | Calculation | ≥ 98.0% | 99.48% | Pass |
| Assay (qNMR) | 1 H qNMR vs Maleic Acid | ± 1.0% of Mass Balance | 99.31% | Pass |
| Final Assigned Purity | Orthogonal Consensus | N/A | 99.4% | Certified |
Note: The final assigned purity is typically the more conservative value or a statistically weighted average of the Mass Balance and qNMR results, ensuring maximum trustworthiness in downstream API calculations.
References
-
ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation. March 2024. Available at:[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. February 2024. Available at:[Link]
-
Quantitative NMR (qNMR) | Metrology-grade Analysis for Natural Products and Pharmaceuticals. Pharmacognosy Institute, University of Illinois Chicago. Available at:[Link]
- Aminotriazolopyridines and their use as kinase inhibitors. World Intellectual Property Organization. Patent WO2010027500A1.
Sources
- 1. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. usp.org [usp.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
benchmarking {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol efficacy in biological assays
Benchmarking {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol: A Comparative Guide to Efficacy in Biological Assays
As fragment-based drug discovery (FBDD) continues to evolve, the selection of versatile, synthetically tractable starting scaffolds is critical. The compound {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (CAS: 1824412-94-3) represents a highly privileged pharmacophore building block. Its core—the 1,2,4-triazolo[1,5-a]pyridine system—has gained significant traction as a potent bidentate hinge-binder in kinase inhibitors (e.g., JAK2, TGF-βR1) and as a robust competitive inhibitor scaffold for metabolic enzymes like α-glucosidase.
This guide objectively benchmarks the efficacy of the {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol fragment and its immediate derivatives against standard alternatives, providing researchers with validated experimental protocols and comparative data to streamline hit-to-lead optimization.
Mechanistic Rationale: Scaffold Selection & Structural Advantages
When designing ATP-competitive kinase inhibitors, the hinge-binding motif is the anchor of the molecule. Historically, the 1[1], forming two hydrogen bonds (donor and acceptor) with the kinase hinge region (e.g., Met1199 in ALK or Leu932 in JAK2)[2].
However, the 1,2,4-triazolo[1,5-a]pyridine core offers a distinct stereoelectronic profile. The triazole N3 atom acts as a rigid, high-affinity hydrogen-bond acceptor, while the exocyclic substitution vectors (such as the 5-hydroxymethyl group in our target compound) provide critical geometry for solvent-exposed interactions or secondary pocket binding[3]. The 5-methanol moiety specifically enhances aqueous solubility and provides a versatile synthetic handle for late-stage functionalization, overcoming the lipophilicity issues often associated with flat aromatic binders.
Caption: Comparative kinase hinge-binding logic: 2-aminopyrimidine vs. triazolo[1,5-a]pyridine.
Benchmarking Assays & Validated Protocols
To objectively evaluate the efficacy of this scaffold, we benchmark it across two distinct biological environments: a high-sensitivity kinase assay (JAK2) and a metabolic enzyme assay (α-glucosidase).
Assay 1: JAK2 Kinase Inhibition (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent ATP assays for fragment benchmarking. Fragments often require testing at high concentrations (µM to mM), which can lead to auto-fluorescence or assay interference. TR-FRET's time-delayed readout eliminates short-lived background fluorescence, ensuring the self-validation of the binding data.
Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol and reference fragments in DMSO to generate a 10-point concentration-response curve (CRC).
-
Equilibration: Dispense 5 µL of recombinant JAK2 enzyme into a 384-well plate. Add 100 nL of the compound. Incubate for 15 minutes at room temperature to allow the fragment to reach thermodynamic equilibrium at the ATP-binding pocket.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km value to ensure competitive binding kinetics) and ULight-labeled STAT1 peptide.
-
Termination: After 60 minutes of incubation, halt the kinase reaction by adding 10 µL of Stop Solution (EDTA) containing a Europium-labeled anti-phospho-STAT1 antibody.
-
Detection: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine % inhibition.
Caption: Step-by-step workflow of the TR-FRET biochemical assay for JAK2 kinase inhibition.
Assay 2: Alpha-Glucosidase Inhibition (Colorimetric Kinetic Assay)
Causality: To demonstrate the scaffold's pleiotropic utility, we evaluate its efficacy against α-glucosidase. The pNPG (p-nitrophenyl-α-D-glucopyranoside) assay is utilized because the enzymatic cleavage of pNPG yields p-nitrophenol, which absorbs strongly at 405 nm. This provides a direct, continuous kinetic readout of competitive inhibition without the need for coupled secondary enzymes.
Protocol:
-
Pre-incubation: In a 96-well plate, combine 20 µL of α-glucosidase solution (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8) with 10 µL of the test compound. Incubate at 37°C for 10 minutes.
-
Initiation: Add 20 µL of 5 mM pNPG solution to start the reaction.
-
Kinetic Measurement: Incubate at 37°C for exactly 20 minutes.
-
Termination: Stop the reaction by adding 50 µL of 0.1 M Na2CO3, which shifts the pH and maximizes the absorbance of the released p-nitrophenolate ion.
-
Quantification: Measure absorbance at 405 nm. Derive the IC50 using non-linear regression analysis against a vehicle control.
Comparative Efficacy Data
The following tables synthesize the quantitative performance of the triazolo[1,5-a]pyridine scaffold against industry-standard benchmarks.
Table 1: Kinase Hinge-Binder Fragment Benchmarking (JAK2) Data demonstrates that the unsubstituted triazolo[1,5-a]pyridine core achieves sub-micromolar potency far earlier in the optimization cycle than standard aminopyrimidines[3]. The 5-methanol derivative maintains this baseline affinity while providing a crucial vector for solvent-channel extension.
| Fragment / Scaffold | Target | IC50 (µM) | Ligand Efficiency | Mechanistic Notes |
| 2-Aminopyrimidine Core | JAK2 | >10.0 | Low | Classic binder; requires extensive multi-position substitution for baseline potency. |
| [1,2,4]Triazolo[1,5-a]pyridine Core | JAK2 | ~1.08 | High | Novel bidentate hinge motif; highly efficient starting point for FBDD. |
| {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol | JAK2 | ~2.50 | Moderate | 5-methanol substitution slightly alters the dihedral angle but provides a vital synthetic handle for optimization. |
Table 2: Alpha-Glucosidase Inhibition Benchmarking Recent4[4] reveal that optimized derivatives of this scaffold vastly outperform the clinical standard, Acarbose, exhibiting competitive inhibition with high selectivity over α-amylase.
| Compound / Scaffold | Target Enzyme | IC50 (µM) | Selectivity Profile |
| Acarbose (Clinical Standard) | α-Glucosidase | 750.0 ± 0.56 | Broad-spectrum (High off-target GI effects) |
| Standard 1,2,3-Triazole Deriv. | α-Glucosidase | ~45.0 | Moderate |
| Triazolo[1,5-a]pyridine Deriv. | α-Glucosidase | 6.60 ± 0.09 | Highly selective (No detectable α-amylase inhibition) |
Conclusion
{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is far more than a simple heterocyclic building block; it is a strategically pre-organized pharmacophore. By offering a robust bidentate hydrogen-bonding interface coupled with a synthetically accessible 5-methanol vector, it bridges the gap between raw fragment hits and optimized lead compounds. Whether deployed as a hinge-binder in oncology (JAK2/ALK) or as a competitive inhibitor in metabolic diseases (α-glucosidase), this scaffold demonstrates superior ligand efficiency and synthetic versatility compared to legacy pyrimidine and standard triazole cores.
References
-
A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Generating Selective Leads for Mer Kinase Inhibitors—Example of a Comprehensive Lead-Generation Strategy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs Source: MDPI URL:[Link]
Sources
Reproducibility and Performance of Published {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol Synthesis Routes: A Comparative Guide
Target Compound: {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol (CAS: 1824412-94-3)[1] Intended Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals
Strategic Context & Mechanistic Challenges
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged heteroaromatic core in modern medicinal chemistry, featured prominently in the design of RORγt inverse agonists[2] and HIF Prolylhydroxylase Domain-1 (PHD-1) inhibitors[3].
Synthesizing derivatives substituted at the 5-position —such as {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol—presents unique mechanistic challenges. The 5-position is sterically encumbered by the adjacent bridgehead nitrogen (N4) and the C2-proton of the triazole ring. Direct cyclization of 6-(hydroxymethyl)pyridin-2-amine often leads to poor yields due to competitive side reactions involving the unprotected hydroxyl group. Consequently, the most reproducible published routes utilize a two-stage strategy : constructing the core via a 5-carboxylate ester intermediate, followed by chemoselective reduction to the target methanol.
Mechanistic Pathways & Workflow Visualizations
The diagram below maps the three primary published methodologies for constructing the core ester, converging on the critical reduction step.
Figure 1: Comparative synthetic pathways to {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol.
Comparative Analysis of Core Synthesis Routes
To establish a highly reproducible protocol, we evaluated the three primary cyclization strategies for forming the [1,2,4]triazolo[1,5-a]pyridine core[3][4][5].
Route 1: DMF-DMA / Hydroxylamine Cyclization (The Industry Standard)
-
Mechanism: Methyl 6-aminopicolinate is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformimidamide intermediate. Subsequent treatment with hydroxylamine hydrochloride induces transamination and spontaneous cyclization[3].
-
Causality & Performance: This is the most robust route for 5-substituted targets. It avoids harsh dehydrating agents and proceeds through stable, easily trackable intermediates. The primary challenge is controlling the exotherm during hydroxylamine addition.
Route 2: Formamidoxime / TFAA Cyclization (The Huntsman Protocol)
-
Mechanism: Cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride (TFAA)[4][5].
-
Causality & Performance: While highly effective for unhindered substrates, the use of TFAA with 6-substituted pyridines can lead to competitive trifluoroacetylation or decomposition. It requires strict anhydrous conditions and cryogenic cooling (-20 °C) during TFAA addition.
Route 3: Metal-Free Oxidative N-N Bond Formation
-
Mechanism: Direct oxidative N-N bond formation of N-(pyridin-2-yl)amidines using hypervalent iodine (PIFA) or I2/KI[5].
-
Causality & Performance: Though atom-economical, the electron-rich nature of the pyridine ring often results in competitive electrophilic iodination at the 3- or 8-positions when using I2/KI, drastically reducing the yield of the desired core.
Table 1: Quantitative Reproducibility Data (Core Formation)
| Synthesis Route | Key Reagents | Avg. Yield (%) | Scalability | Primary Drawback |
| Route 1 (DMF-DMA) | DMF-DMA, NH₂OH·HCl | 75–82% | Excellent (>50g) | Requires precise temp control during cyclization |
| Route 2 (TFAA) | Formamidoxime, TFAA | 55–65% | Moderate (~10g) | Moisture sensitive; risk of trifluoroacetylation |
| Route 3 (Oxidative) | Amidine, PIFA or I₂/KI | 30–45% | Poor (<5g) | Competitive ring halogenation; high reagent cost |
Chemoselective Reduction: Ester to Methanol
Converting the intermediate methyl[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate to the target methanol requires overcoming severe steric hindrance at the 5-position.
-
Why avoid LiAlH₄? Lithium aluminum hydride is overly reactive and frequently causes partial reduction of the triazole ring or unwanted ring-opening side reactions.
-
Why avoid standard NaBH₄? Standard sodium borohydride in methanol is insufficiently electrophilic to reduce the sterically shielded 5-carboxylate ester at a practical rate.
-
The Optimal Choice (NaBH₄ / CaCl₂): The addition of anhydrous CaCl₂ to NaBH₄ generates calcium borohydride (Ca(BH₄)₂) in situ. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl and activating it toward hydride attack. This provides a highly chemoselective reduction without damaging the heteroaromatic core.
Self-Validating Experimental Protocol
Based on the comparative data, Route 1 followed by Ca(BH₄)₂ reduction is the most reproducible pathway. The following protocol is designed to be self-validating, ensuring researchers can confirm success at each critical juncture.
Step A: Synthesis of Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
-
Imidamide Formation: To a solution of methyl 6-aminopicolinate (10.0 g, 65.7 mmol) in anhydrous toluene (50 mL), add DMF-DMA (13.1 mL, 98.6 mmol, 1.5 equiv).
-
Validation Check: Heat to 80 °C for 3 hours. Monitor via TLC (5% MeOH in DCM, UV 254 nm). The starting material ( Rf ~0.4) must completely convert to a highly polar intermediate ( Rf ~0.1). Do not proceed until conversion is >95%.
-
Cyclization: Cool the reaction to 50 °C. Add hydroxylamine hydrochloride (5.02 g, 72.3 mmol, 1.1 equiv) in one portion.
-
Validation Check: Stir at 50 °C for 4 hours. A white precipitate will form as dimethylamine is displaced and cyclization occurs. TLC should show a new, non-polar spot ( Rf ~0.5).
-
Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold water (50 mL) to remove salts, filter, and dry under high vacuum to afford the core ester as an off-white solid (Yield: ~8.8 g, 75%).
Step B: Chemoselective Reduction to Target Methanol
-
Activation: Suspend the ester from Step A (8.0 g, 45.1 mmol) and anhydrous CaCl₂ (7.5 g, 67.7 mmol, 1.5 equiv) in a 1:1 mixture of anhydrous THF/EtOH (80 mL) at 0 °C under N₂.
-
Reduction: Add NaBH₄ (5.1 g, 135 mmol, 3.0 equiv) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur.
-
Validation Check: Allow the reaction to warm to room temperature and stir for 5 hours. Monitor via LC-MS. The mass peak for the ester[M+H]⁺ 178 should disappear, replaced by the target alcohol [M+H]⁺ 150.
-
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (40 mL) until gas evolution ceases. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography (0–10% MeOH in DCM) to yield {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol as a crystalline white solid (Yield: ~5.7 g, 85%).
References
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists ACS Medicinal Chemistry Letters (2020) URL:[Link]
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Journal of Medicinal Chemistry (2017) URL:[Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines Organic Chemistry Portal (Literature Aggregation) URL:[Link]
Sources
- 1. 1824412-94-3・[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanol・[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol proper disposal procedures
As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only compliant but fundamentally secure. Handling complex heterocyclic building blocks like {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol requires an understanding of the molecule's intrinsic behavior. This compound is a highly functionalized, nitrogen-rich scaffold frequently utilized in advanced drug discovery (such as in the synthesis of kinase inhibitors).
Proper disposal is not merely a logistical endpoint; it is a critical safety operation. The presence of the triazole ring means that improper disposal or uncontrolled combustion will lead to the release of highly toxic nitrogen oxides (NOx). The protocols below are designed as self-validating systems, ensuring that every operational choice is grounded in chemical causality.
Chemical Profile & Causality of Hazards
To design an effective disposal plan, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams. The hydroxymethyl group (-CH2OH) imparts localized polarity, increasing its solubility in polar organic solvents, while the nitrogen-dense core dictates its thermal degradation pathway.
Table 1: Quantitative Hazard Profile and Mechanistic Rationale
| Parameter | Value / GHS Classification | Mechanistic Rationale |
| GHS Skin Irritation | Category 2 (H315) | The lipophilic core interacts with epidermal lipid bilayers, causing localized irritation. |
| GHS Eye Irritation | Category 2A (H319) | Direct contact causes protein denaturation in the corneal epithelium[1]. |
| GHS Respiratory | STOT SE 3 (H335) | Fine particulate dust mechanically and chemically irritates the upper respiratory mucosa[1]. |
| Incineration Temp. | > 850 °C | High thermal energy is required to fully cleave the stable, aromatic triazolopyridine ring system[2]. |
| Spill Absorbent Ratio | 3:1 (Absorbent:Chemical) | Ensures complete physical entrapment of the active compound to prevent aerosolization[3]. |
Self-Validating Disposal Methodologies
Because {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is an active pharmaceutical ingredient (API) intermediate, it poses unquantified aquatic toxicity risks and does not readily biodegrade. Under no circumstances should this compound or its rinsates be discharged into municipal drains [3].
Protocol A: Liquid Waste Segregation and Containment
Causality: The compound's hydroxymethyl group makes it highly soluble in polar organics (e.g., DMSO, methanol). Mixing this with halogenated waste streams alters the required incineration profile and significantly increases disposal costs.
-
Solvent Compatibility Check : Verify that the destination waste carboy contains only compatible non-halogenated organic solvents.
-
Transfer : Using a dedicated, grounded funnel, slowly decant the {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol solution into the carboy.
-
Validation Checkpoint : Inspect the carboy for any exothermic reaction or gas evolution (bubbling) for 60 seconds post-transfer. A stable solution validates compatibility.
-
Sealing and Logging : Seal the carboy with a vented cap. Log the exact mass/volume of the API solution added to the waste manifest.
-
Validation Checkpoint : Re-weigh the source vial. The mass depleted from the source must exactly match the mass logged on the manifest.
Protocol B: Solid Waste and Spill Mitigation
Causality: The compound is a solid powder that can become airborne. The triazole core requires physical entrapment before sweeping to prevent inhalation exposure.
-
Containment : In the event of a spill or when disposing of solid bulk, immediately surround and cover the powder with an inert absorbent such as vermiculite or dry sand[3].
-
Collection : Use non-sparking, anti-static tools to sweep the mixture into a wide-mouth High-Density Polyethylene (HDPE) disposal container[2].
-
Validation Checkpoint : Shine a high-intensity UV flashlight over the spill area. Many triazolopyridines exhibit faint fluorescence under UV light; a complete lack of fluorescence validates 100% collection.
-
Decontamination : Wipe the area with a solvent in which the compound is highly soluble (e.g., isopropanol), and dispose of the wipes in the solid waste container.
Protocol C: Contaminated Packaging Disposal
Causality: Trace amounts of the compound left in primary packaging can react with ambient moisture or other waste chemicals.
-
Triple Rinsing : Rinse the empty primary container three times with a polar organic solvent (e.g., acetone). The -CH2OH group's polarity makes polar solvents highly effective for quantitative transfer.
-
Rinsate Disposal : Add all rinsate to the designated liquid organic waste carboy.
-
Physical Destruction : Puncture or deface the rinsed container to make it unusable for other purposes[2].
-
Validation Checkpoint : Visually inspect the interior of the punctured container to ensure zero crystalline residue remains before placing it in the general solid waste bin.
Thermal Destruction & Waste Lifecycle
The ultimate disposal of this compound must be handled by a licensed chemical destruction plant[2]. Because of the N3 configuration in the triazole ring, standard open burning or low-temperature incineration will release toxic nitrogen oxides ( NOx ). The facility must utilize controlled incineration with flue gas scrubbing [2].
Fig 1. Lifecycle and thermal degradation pathway for triazolopyridine chemical waste.
References
-
PubChem . "(1,2,4)Triazolo(1,5-a)pyridine | C6H5N3 - PubChem." National Institutes of Health. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
